5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHCJZZKAUAZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570203 | |
| Record name | 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115467-07-7 | |
| Record name | 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115467-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Brom-1,3-difluor-2-trifluormethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 115467-07-7
Core Compound Properties
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a fluorinated organic compound that serves as a versatile building block in synthetic and medicinal chemistry. Its trifluoromethoxy group and multiple halogen substituents provide unique electronic properties and several points for chemical modification, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of liquid crystals and potential therapeutic agents.
| Property | Value | Reference |
| CAS Number | 115467-07-7 | [1][2][3] |
| Molecular Formula | C₇H₂BrF₅O | [1][4] |
| Molecular Weight | 276.99 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Purity | >98.0% (GC) | [5] |
| Refractive Index | 1.43 | [6] |
| Specific Gravity | 1.78 | [6] |
Synthesis and Reactivity
The reactivity of this compound is dominated by the bromine atom, which is susceptible to various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents can influence the reactivity of the C-Br bond.
Experimental Protocols
Miyaura Borylation for the Synthesis of a Boronate Ester Intermediate
A key application of this compound is its conversion to a boronate ester, a crucial intermediate for subsequent Suzuki-Miyaura cross-coupling reactions. The following protocol is adapted from a patented procedure for the synthesis of liquid-crystalline compounds.[7]
Reaction Scheme:
Miyaura Borylation of the title compound.
Materials:
-
This compound (50.0 g, 180 mmol)[7]
-
Bis(pinacolato)diboron (70.2 g, 271 mmol)[7]
-
Potassium acetate (53.2 g, 540 mmol)[7]
-
1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride (Pd(dppf)Cl₂) (4.0 g, 5.4 mmol)[7]
-
1,4-Dioxane (430 ml)[7]
-
Distilled water
-
MTB ether (methyl tert-butyl ether)
-
Saturated sodium chloride solution
-
Sodium sulfate
Procedure:
-
To a solution of this compound (50.0 g, 180 mmol) in 1,4-dioxane (430 ml), add potassium acetate (53.2 g, 540 mmol), 1,1'-bis(biphenylphosphine)-ferrocenepalladium dichloride (4.0 g, 5.4 mmol), and bis(pinacolato)diboron (70.2 g, 271 mmol).[7]
-
Reflux the mixture overnight.[7]
-
After cooling to room temperature, add distilled water and dilute the mixture with MTB ether.[7]
-
Separate the phases and extract the aqueous phase with MTB ether.[7]
-
Combine the organic phases, wash with saturated sodium chloride solution, dry over sodium sulfate, filter, and evaporate the solvent in vacuo.[7]
-
The crude product can be purified by chromatography over silica gel.[7]
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethoxy group is of significant interest in drug design due to its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. While specific biological activities for this compound are not extensively documented, it has been cited as an intermediate in the synthesis of oxazine monoacylglycerol lipase (MAGL) inhibitors.[8] MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for treating various neurological disorders, including pain and neuroinflammation.[8]
Potential Role in the Synthesis of MAGL Inhibitors
The general workflow for incorporating the core structure of this compound into more complex molecules, such as MAGL inhibitors, typically involves palladium-catalyzed cross-coupling reactions.
General synthetic workflow.
Signaling Pathways of Interest
Given its use in the synthesis of MAGL inhibitors, the biological context of this compound is linked to the endocannabinoid signaling pathway. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 115467-07-7 3,5-Difluoro-4-(trifluoromethoxy)bromobenzene AKSci Z7709 [aksci.com]
- 3. career henan chemical co Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound [cymitquimica.com]
- 6. labproinc.com [labproinc.com]
- 7. US11208595B2 - Liquid-crystalline compounds - Google Patents [patents.google.com]
- 8. WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors - Google Patents [patents.google.com]
Technical Guide: Physical Properties of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. This fluorinated aromatic compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Understanding its physical characteristics is crucial for its proper handling, storage, and application in research and development.
Core Physical Properties
The physical characteristics of this compound have been determined through various analytical methods. A summary of these properties is presented below.
Data Presentation: Summary of Physical Properties
| Property | Value | Method/Notes |
| Molecular Formula | C₇H₂BrF₅O | - |
| Molecular Weight | 276.99 g/mol | - |
| CAS Number | 115467-07-7 | - |
| Physical State | Liquid | At room temperature. |
| Appearance | Colorless to light yellow, clear liquid.[1] | - |
| Boiling Point | Data not available | - |
| Melting Point | Not applicable | The substance is a liquid at standard conditions.[2] |
| Specific Gravity | 1.78 | No temperature specified.[2] |
| Refractive Index | 1.43 | No temperature specified.[2] |
| Purity | >98.0% | Determined by Gas Chromatography (GC).[1] |
| Solubility | Data not available | - |
Experimental Protocols
The following sections detail the general methodologies employed to determine the key physical properties of liquid chemical compounds like this compound.
Determination of Purity by Gas Chromatography (GC)
Gas chromatography is a standard technique used to assess the purity of volatile and semi-volatile compounds.
Principle: The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The time it takes for a component to pass through the column, known as the retention time, is characteristic of that compound. The area under each peak in the resulting chromatogram is proportional to the concentration of the corresponding component.
General Protocol:
-
Sample Preparation: A small, precise volume of the liquid sample is dissolved in a suitable volatile solvent.
-
Injection: The prepared sample is injected into the gas chromatograph, where it is vaporized in a heated inlet.
-
Separation: An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. The separation of components occurs based on their boiling points and interactions with the stationary phase.
-
Detection: As components exit the column, they are detected by a suitable detector, commonly a Flame Ionization Detector (FID).
-
Data Analysis: The resulting chromatogram displays peaks corresponding to each component. The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks (excluding the solvent peak).[3]
Determination of Specific Gravity
Specific gravity is the ratio of the density of a substance to the density of a reference substance, typically water.
Principle: This property can be determined by accurately measuring the weight of a known volume of the liquid and comparing it to the weight of an equal volume of water at a specified temperature.
General Protocol (Using a Pycnometer or Density Bottle):
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed to determine the weight of the water.
-
The process is repeated with the sample liquid, this compound, ensuring the same temperature is maintained.
-
The specific gravity is calculated by dividing the weight of the sample liquid by the weight of the water.
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is a characteristic property.
Principle: It is the ratio of the speed of light in a vacuum to the speed of light in the substance. This is commonly measured using a refractometer, which determines the critical angle of refraction.
General Protocol (Using an Abbe Refractometer):
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to reach the temperature of the instrument, which is often controlled by a water bath.
-
Light is passed through the sample, and the telescope eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Visualizations
The following diagrams illustrate the logical relationships and workflows discussed in this guide.
Caption: Hierarchy of physical properties for the compound.
Caption: Workflow for purity determination by Gas Chromatography.
References
"5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene" molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. This compound is of interest to researchers in medicinal chemistry and materials science due to its unique substitution pattern, which includes a bromine atom, two fluorine atoms, and a trifluoromethoxy group on a benzene ring. These features make it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The presence of the trifluoromethoxy group, in particular, is known to enhance key drug-like properties such as metabolic stability and membrane permeability.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Citations |
| Molecular Weight | 276.99 g/mol | [1][2][3] |
| Molecular Formula | C₇H₂BrF₅O | [1][2][3] |
| CAS Number | 115467-07-7 | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | >98.0% (by Gas Chromatography) | [2] |
| Boiling Point | Not explicitly available | |
| Density | Not explicitly available | |
| Solubility | Not explicitly available |
Experimental Protocols
Representative Synthesis Workflow
Caption: A plausible multi-step synthesis of this compound.
General Analytical Methodology
The characterization of the final product would typically involve a combination of spectroscopic techniques to confirm its identity and purity.
| Technique | Purpose | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine purity and confirm molecular weight. | A major peak corresponding to the product with a mass-to-charge ratio (m/z) consistent with the molecular weight of 276.99. The isotopic pattern of bromine (approximately 1:1 ratio of M+ and M+2 peaks) would be expected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To elucidate the chemical structure. | The ¹H NMR spectrum would show signals corresponding to the aromatic protons. The ¹⁹F NMR would show signals for the two fluorine atoms on the benzene ring and the three fluorine atoms of the trifluoromethoxy group, with characteristic chemical shifts and coupling patterns. The ¹³C NMR would show the expected number of signals for the carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for C-Br, C-F, C-O, and aromatic C-H and C=C bonds would be expected. |
Role in Drug Development
While there is no specific, publicly available information detailing the use of this compound in a particular drug development program or its interaction with a specific signaling pathway, its structural motifs are highly relevant in medicinal chemistry. The trifluoromethoxy group is often incorporated into drug candidates to enhance their pharmacological properties.
The following diagram illustrates the general strategic advantages of using trifluoromethoxy-substituted compounds in drug design.
References
Spectroscopic Characterization of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. Due to the limited availability of public domain spectral data for this specific molecule, this document outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Furthermore, it presents predicted spectral data based on the analysis of structurally similar compounds, offering a robust framework for researchers engaged in the synthesis, analysis, and application of this and related fluorinated aromatic compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound, derived from established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | 7.0 - 7.5 | Doublet of triplets (dt) or Triplet of doublets (td) | ³JHF ≈ 8-10, ⁴JHF ≈ 2-3 | H-4 |
| 7.3 - 7.8 | Doublet of triplets (dt) or Triplet of doublets (td) | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 | H-6 | |
| ¹³C | ~160 (C-F) | Triplet | ¹JCF ≈ 240-260 | C-1, C-3 |
| ~145 (C-O) | Quartet | ²JCCF ≈ 30-40 | C-2 | |
| ~100 (C-Br) | Singlet or narrow multiplet | C-5 | ||
| ~120 (C-H) | Doublet of triplets | ¹JCH ≈ 160-170, ²JCCF ≈ 20-30 | C-4, C-6 | |
| ~120 (CF₃) | Quartet | ¹JCF ≈ 270-280 | -OCF₃ | |
| ¹⁹F | -60 to -80 | Singlet | -OCF₃ | |
| -100 to -130 | Multiplet | F-1, F-3 |
Table 2: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 276 | ~50% | Molecular ion containing ⁷⁹Br |
| [M+2]⁺ | 278 | ~50% | Isotopic peak for ⁸¹Br |
| [M-CF₃]⁺ | 207, 209 | Variable | Loss of trifluoromethyl radical |
| [M-Br]⁺ | 197 | Variable | Loss of bromine radical |
| [C₆H₂F₂O]⁺ | 128 | Variable | Fragment ion |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1300-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1250-1100 | Very Strong | C-F stretches (CF₃) |
| 1100-1000 | Strong | C-F stretches (aromatic) |
| 800-600 | Medium-Strong | C-Br stretch |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data outlined above.
NMR Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-15 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 s.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 s.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to -200 ppm (referenced to an external standard like CFCl₃).
-
Number of scans: 64-256.
-
Relaxation delay: 1-5 s.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
For EI-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
For ESI-MS: Prepare a dilute solution (1-10 µg/mL) in a solvent mixture compatible with ESI (e.g., methanol/water with 0.1% formic acid).
Acquisition Parameters (EI-MS):
-
Ionization energy: 70 eV.
-
Mass range: m/z 50-500.
-
Scan rate: 1 scan/s.
-
Source temperature: 200-250 °C.
Caption: Workflow for Mass Spectrometric Analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Liquid Sample (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the clean salt plates or ATR crystal should be collected prior to sample analysis.
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of the novel fluorinated compound, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. Due to the absence of experimentally published data, this guide utilizes high-quality predicted NMR data to serve as a valuable resource for researchers working with this and structurally related molecules. The information enclosed is intended to aid in the identification, characterization, and quality control of this compound in a research and drug development setting.
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise structural elucidation of these compounds is a critical step in the development pipeline. NMR spectroscopy is an unparalleled tool for the non-destructive analysis of molecular structure. For fluorinated compounds, ¹⁹F NMR, in conjunction with traditional ¹H NMR, offers a powerful diagnostic window into the electronic environment of the fluorine substituents, providing invaluable structural information. This guide focuses on the predicted spectral characteristics of this compound, a compound with multiple fluorine environments, presenting a complex and informative NMR fingerprint.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound. This data was generated using a reputable NMR prediction engine and serves as a reliable estimate for experimental observations.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-4 | 7.35 | dd | ³J(H4-F3) = 9.5, ⁴J(H4-F1) = 2.0 |
| H-6 | 7.60 | dd | ³J(H6-F1) = 9.0, ⁴J(H6-F3) = 2.5 |
Note: The predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm). The multiplicity and coupling constants reflect the predicted spin-spin interactions.
Predicted ¹⁹F NMR Data
| Fluorine Nuclei | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| F-1 | -110.5 | d | ⁴J(F1-F3) = 15.0 |
| F-3 | -115.2 | d | ⁴J(F3-F1) = 15.0 |
| -OCF₃ | -59.8 | s | - |
Note: The predicted chemical shifts are relative to a standard external reference (e.g., CFCl₃ at 0 ppm). The multiplicity and coupling constants illustrate the predicted through-bond interactions between the fluorine nuclei.
Visualization of NMR Interactions
The following diagram illustrates the predicted through-bond coupling (J-coupling) relationships between the protons and fluorine atoms in this compound. Understanding these interactions is key to interpreting the NMR spectra and confirming the molecular structure.
Caption: Predicted J-coupling interactions in this compound.
Experimental Protocols
The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound. These protocols are based on standard practices for the analysis of fluorinated aromatic compounds.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has a minimal residual solvent signal in the regions of interest. For non-polar to moderately polar aromatic compounds, deuterated chloroform (CDCl₃) is a common and effective choice. Acetone-d₆ or DMSO-d₆ can be used for more polar compounds.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹⁹F NMR, which is an inherently sensitive nucleus, a similar or slightly lower concentration can be used.
-
Internal Standard (for ¹H NMR): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Spectrometer Setup and Data Acquisition
¹H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm for aromatic compounds).
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N). Typically, 16 to 64 scans are adequate for a sample of this concentration.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹⁹F NMR Spectroscopy:
-
Probe Tuning: Ensure the NMR probe is properly tuned to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is used. Proton decoupling (e.g., 'zgpg30' with ¹H decoupling) is often employed to simplify the spectra by removing ¹H-¹⁹F couplings.
-
Spectral Width (SW): The chemical shift range for ¹⁹F is much larger than for ¹H. A wide spectral width (e.g., -250 to 0 ppm) should be used initially to locate all fluorine signals.
-
Reference: An external reference, typically a capillary containing CFCl₃ (δ = 0.0 ppm) or a secondary standard, is used.
-
Number of Scans (NS): Due to the high sensitivity of the ¹⁹F nucleus, fewer scans (e.g., 8 to 32) are often needed compared to ¹H NMR.
-
Relaxation Delay (D1) and Acquisition Time (AQ): Similar values to ¹H NMR experiments are a good starting point.
-
-
Processing:
-
The processing steps are analogous to those for ¹H NMR (Fourier transform, phasing, baseline correction, and referencing).
-
Logical Workflow for Spectral Analysis
The following diagram outlines a logical workflow for the analysis and interpretation of the ¹H and ¹⁹F NMR spectra of this compound.
Caption: A logical workflow for the acquisition and analysis of NMR data.
The Strategic Utility of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a trifluoromethoxy group. This unique combination of functional groups imparts specific physicochemical properties that are highly sought after in the design of novel molecules. The presence of the trifluoromethoxy (-OCF3) group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides an overview of the commercial availability of this compound, its potential synthetic applications, and its role as a strategic component in research and development workflows.
Commercial Availability
This compound is commercially available from several chemical suppliers, typically offered in research-grade purities. The compound is intended for professional laboratory and industrial use.
| Property | Value | Source(s) |
| CAS Number | 115467-07-7 | [3][4][5] |
| Molecular Formula | C₇H₂BrF₅O | [3][4] |
| Molecular Weight | 276.99 g/mol | [3][4] |
| Typical Purity | >97.0% to ≥98% (GC) | [5][6][7] |
| Physical Form | Colorless to Light yellow clear liquid | [5] |
Synthetic Utility and Potential Experimental Protocols
One of the most powerful applications for this bromo-aromatic compound is the Suzuki-Miyaura cross-coupling reaction, which couples the aryl bromide with a boronic acid or boronate ester. This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals.[3][6]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, general protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This is a hypothetical protocol and should be adapted and optimized for specific substrates and laboratory conditions.
Reaction:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Application in a Drug Discovery Workflow
The strategic incorporation of fluorine and fluorinated groups like trifluoromethoxy is a cornerstone of modern medicinal chemistry. These groups can significantly modulate a molecule's properties to enhance its drug-like characteristics.[2][8] this compound represents a key starting material in a drug discovery workflow, allowing for the systematic synthesis of novel compounds for biological screening. The diagram below illustrates a logical workflow from this chemical building block to the identification of a potential lead compound.
Caption: A logical workflow for drug discovery utilizing the subject compound.
Conclusion
This compound is a readily available and highly versatile chemical intermediate. Its unique substitution pattern makes it an attractive starting point for the synthesis of complex molecules, particularly through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction. The trifluoromethoxy group it carries is a privileged moiety in medicinal chemistry, often used to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. For researchers in drug discovery, agrochemicals, and materials science, this compound represents a valuable tool for innovation and the development of next-generation functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, a fluorinated building block used in chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the use of this compound.
Chemical Identification and Properties
This compound is a colorless to light yellow clear liquid.[1][2] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115467-07-7 | [3] |
| Molecular Formula | C₇H₂BrF₅O | [1][2] |
| Molecular Weight | 276.99 g/mol | [1][2] |
| Purity | >98.0% (GC) | [1][2] |
| Appearance | Colorless to Light yellow clear liquid | [1][2] |
| Relative Density | 1.78 | [4] |
| Refractive Index | 1.43 | [5] |
Hazard Identification and Classification
This chemical is classified as hazardous. The GHS classification and corresponding hazard statements are provided below.
| Classification | Code | Description |
| Flammable liquids | H227 | Combustible liquid |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Signal Word: Warning[4]
GHS Pictogram: [4]
-
GHS07: Exclamation mark
Precautionary Statements: [1][4][6][7] A comprehensive list of precautionary statements is provided in the table below.
| Code | Statement |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing fumes. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER or doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P235 | Store in a well-ventilated place. Keep cool. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Safe Handling and Storage Workflow
A logical workflow for the safe handling and storage of this compound is essential to minimize exposure and ensure a safe laboratory environment.
Caption: Safe handling workflow for this compound.
Experimental Protocols and Personal Protective Equipment (PPE)
General Handling Procedures
-
Engineering Controls : Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[4] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Handling : Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors or mists.[6] Avoid prolonged or repeated exposure.[9] Wash hands thoroughly after handling.[6]
-
Ignition Sources : Keep away from open flames, hot surfaces, and sources of ignition.[8] Use non-sparking tools and take precautionary measures against static discharge.[8]
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[4][6] Use a face shield where splashing is possible.[6] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber).[4][6] Wear protective clothing and chemical-resistant boots.[9] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[4] |
First-Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7] If not breathing, give artificial respiration.[7] If breathing is difficult, give oxygen.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Wash contaminated clothing before reuse.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] |
| Ingestion | Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[6] Rinse mouth with water.[6] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]
-
Specific Hazards : The compound is a combustible liquid.[1][10] In a fire, it may emit toxic fumes of carbon oxides, hydrogen bromide, and hydrogen fluoride.[4]
-
Fire-Fighter Protection : Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area.[6] Wear appropriate personal protective equipment.[6] Ensure adequate ventilation.[6] Remove all sources of ignition.[8]
-
Environmental Precautions : Prevent the chemical from entering drains, sewers, or waterways.[6][8]
-
Containment and Cleanup : Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder) and place it in a suitable, closed container for disposal.[4][8]
Toxicological and Ecological Information
-
Toxicological Information : The toxicological properties of this compound have not been fully investigated.[9] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]
-
Ecological Information : No specific ecological data is available for this compound.[4] It is advised to prevent its release into the environment.[8]
-
Persistence and Degradability : No data available.[4]
-
Bioaccumulative Potential : No data available.[4]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[8] Waste should be handled by a licensed professional waste disposal service.
Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and complete safety information before handling this chemical.
References
- 1. This compound | 115467-07-7 | TCI AMERICA [tcichemicals.com]
- 2. This compound [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. ww.chemblink.com [ww.chemblink.com]
- 5. labproinc.com [labproinc.com]
- 6. angenechemical.com [angenechemical.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. matrixscientific.com [matrixscientific.com]
- 10. This compound | 115467-07-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Trifluoromethoxy Group on a Benzene Ring
The trifluoromethoxy (-OCF₃) group has emerged as a crucial substituent in medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties and steric profile confer significant advantages, including enhanced metabolic stability, increased lipophilicity, and modulated biological activity.[2][3] This guide provides a comprehensive analysis of the reactivity of the trifluoromethoxy group when attached to a benzene ring, focusing on its electronic effects, directing influence in aromatic substitution reactions, and impact on molecular properties.
Core Electronic Properties
The reactivity of the trifluoromethoxy group is governed by a delicate interplay of strong inductive electron withdrawal and moderate resonance electron donation.
-
Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful inductive pull, withdrawing electron density from the aromatic ring through the sigma bond framework. This effect is significantly stronger than that of a methoxy (-OCH₃) group and is comparable to that of a nitro group.[4][5]
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density. However, this resonance donation is weaker compared to the methoxy group because the electron-withdrawing fluorine atoms decrease the electron-donating ability of the oxygen.[1][6]
This duality leads to the -OCF₃ group being classified as a strongly deactivating, yet ortho, para-directing substituent in electrophilic aromatic substitution.[1][6] It is often referred to as a "pseudo-halogen" due to its electronic resemblance to chlorine or fluorine.[6]
Quantitative Physicochemical Parameters
The electronic and lipophilic properties of the trifluoromethoxy group have been quantified through various parameters, which are invaluable for quantitative structure-activity relationship (QSAR) studies in drug design.
| Parameter | Symbol | Value (para) | Value (meta) | Significance |
| Hammett Constant | σ | +0.35 | +0.40 | Measures the electronic effect (inductive + resonance) on the ionization of benzoic acid. Positive values indicate electron withdrawal. |
| Brown-Okamoto Constant | σ⁺ | +0.18 | +0.52 | Measures electronic effect on reactions involving carbocation intermediates. A lower para value reflects resonance stabilization. |
| Hansch Lipophilicity Parameter | π | +1.04 | +1.04 | Measures the contribution of the substituent to the lipophilicity of the molecule. A high positive value indicates a significant increase in lipophilicity.[6][7] |
Table 1: Key physicochemical parameters of the trifluoromethoxy group.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the trifluoromethoxy group deactivates the benzene ring, making reactions slower than with unsubstituted benzene.[1][6] However, it directs incoming electrophiles primarily to the para position, and to a lesser extent, the ortho position.
The strong -I effect withdraws electron density from the ring, reducing its nucleophilicity and thus slowing the rate of attack by an electrophile. The directing effect is controlled by the stability of the arenium ion (sigma complex) intermediate. When the electrophile attacks at the ortho or para positions, a resonance structure can be drawn where the positive charge is adjacent to the oxygen atom, allowing for stabilization through resonance donation from the oxygen lone pairs. This stabilization is not possible for meta attack. The strong preference for para substitution over ortho is attributed to the steric bulk of the -OCF₃ group.[1]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the trifluoromethoxy group activates the benzene ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group (e.g., a halide). The -OCF₃ group helps to stabilize the negative charge of the Meisenheimer complex intermediate through its powerful inductive effect. This activation makes the synthesis of complex substituted aromatics possible under milder conditions than would be required for less activated rings.[8][9]
Impact on Acidity of Phenols and Anilines
The electron-withdrawing character of the trifluoromethoxy group significantly increases the acidity of phenols and anilines by stabilizing the corresponding phenoxide or anilinide anions. It lowers the pKa by 0.5 to 1.0 unit compared to the unsubstituted parent compound.[1][6]
| Compound | Substituent Position | pKa |
| Phenol | - | 9.99 |
| 4-Trifluoromethoxyphenol | para | 9.04 |
| 3-Trifluoromethoxyphenol | meta | 9.08 |
| Aniline | - | 4.63 |
| 4-Trifluoromethoxyaniline | para | 4.10 |
| 3-Trifluoromethoxyaniline | meta | 3.48 |
Table 2: pKa values for selected trifluoromethoxy-substituted phenols and anilines in aqueous solution.
Synthesis and Chemical Stability
Aryl trifluoromethyl ethers are typically synthesized from the corresponding anisoles (methoxyarenes) via a two-step chlorination/fluorination sequence.[1] The methoxy group is first perchlorinated to a trichloromethoxy group, which is then fluorinated using reagents like antimony trifluoride or anhydrous hydrogen fluoride.[1][10][11] The -OCF₃ group itself is exceptionally stable and resistant to cleavage by acids, bases, and many oxidizing or reducing agents, a property that contributes to the metabolic stability of drugs containing this moiety.[6][7]
Experimental Protocols
A. Synthesis of Trifluoromethoxybenzene from Anisole [1]
This two-step protocol is a common laboratory-scale method for preparing trifluoromethoxybenzene.
-
Step 1: Synthesis of Trichloromethoxybenzene. In a suitable reaction vessel equipped for photochemical reactions, anisole is dissolved in a solvent like carbon tetrachloride. Elemental chlorine (Cl₂) is bubbled through the solution while it is irradiated with a UV lamp. The reaction is monitored by GC until the anisole is consumed. The solvent is then removed under reduced pressure to yield crude trichloromethoxybenzene, which is often used in the next step without further purification.
-
Step 2: Fluorination to Trifluoromethoxybenzene. The crude trichloromethoxybenzene is transferred to a pressure-resistant reactor (e.g., a stainless steel autoclave). Anhydrous hydrogen fluoride (HF) or a mixture of antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅) is added.[1] The vessel is sealed and heated. The reaction proceeds under pressure, converting the -OCCl₃ group to the -OCF₃ group. After cooling, the excess fluorinating agent is carefully neutralized, and the organic product is isolated by distillation.
B. Nitration of Trifluoromethoxybenzene [1]
This protocol illustrates the para-directing effect of the trifluoromethoxy group.
-
Procedure: Trifluoromethoxybenzene is slowly added to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid, maintained at a temperature between 0 and 10 °C with an ice bath. After the addition is complete, the mixture is stirred for a specified time (e.g., 1-2 hours), allowing the reaction to proceed. The reaction mixture is then poured onto crushed ice, causing the nitrated product to precipitate. The solid is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization or chromatography. Analysis consistently shows the major product to be 4-nitrotrifluoromethoxybenzene, with only small amounts of the ortho isomer and negligible amounts of the meta isomer.[1]
Conclusion
The trifluoromethoxy group imparts a unique and powerful set of characteristics to a benzene ring. Its strong inductive electron withdrawal deactivates the ring to electrophilic attack but strongly activates it towards nucleophilic substitution. Simultaneously, its capacity for resonance donation directs incoming electrophiles to the ortho and, predominantly, para positions. These features, combined with its exceptional chemical stability and lipophilicity-enhancing nature, solidify the -OCF₃ group as an indispensable tool for medicinal chemists and material scientists aiming to fine-tune molecular properties for enhanced performance and function.
References
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. web.viu.ca [web.viu.ca]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 11. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
A Deep Dive into the Electronic Effects of Trifluoromethoxy and Trifluoromethyl Groups: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most impactful are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. While structurally similar, their distinct electronic properties impart unique characteristics to parent molecules, profoundly influencing reactivity, lipophilicity, metabolic stability, and biological activity. This technical guide provides an in-depth comparison of the electronic effects of the -OCF₃ and -CF₃ groups, supported by quantitative data, detailed experimental methodologies, and visual representations of their electronic interplay. Understanding these nuances is paramount for the rational design of novel pharmaceuticals and advanced materials.
Core Electronic Properties: A Quantitative Comparison
The electronic influence of a substituent is a multifaceted phenomenon, primarily described by its inductive and resonance effects. These effects are quantitatively captured by various parameters, most notably Hammett constants and Swain-Lupton parameters.
Inductive vs. Resonance Effects
The inductive effect (I) describes the transmission of charge through a molecule's sigma (σ) bond framework, arising from the electronegativity of the substituent. The resonance effect (R or M) involves the delocalization of electrons through the pi (π) system.
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a classic example of a strongly electron-withdrawing group. This is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong dipole moment, pulling electron density away from the rest of the molecule through the sigma bonds (a strong -I effect). The -CF₃ group is generally considered to have a negligible resonance effect.
-
Trifluoromethoxy Group (-OCF₃): The -OCF₃ group also exhibits a potent electron-withdrawing inductive effect (-I) due to the fluorine atoms. However, the presence of the oxygen atom introduces a competing resonance effect. The lone pairs on the oxygen atom can be donated into an adjacent π-system (a +R effect). This resonance donation is, however, significantly attenuated by the strong electron-withdrawing pull of the CF₃ group on the oxygen's lone pairs, making the overall resonance effect weak.
These contrasting electronic profiles are critical in modulating the properties of aromatic and heterocyclic systems.
Data Presentation: Quantitative Electronic Parameters
To facilitate a direct comparison, the following tables summarize key electronic and physicochemical parameters for the -OCF₃ and -CF₃ groups.
Table 1: Hammett Substituent Constants (σ)
Hammett constants quantify the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. They are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |
| -OCF₃ | 0.39 | 0.36 |
| -CF₃ | 0.44 | 0.53 |
Table 2: Swain-Lupton Parameters (F and R)
The Swain-Lupton treatment dissects the overall electronic effect into its field/inductive (F) and resonance (R) components.
| Substituent | Field/Inductive (F) | Resonance (R) |
| -OCF₃ | 0.40 | -0.05 |
| -CF₃ | 0.38 | 0.16 |
Table 3: Acidity (pKa) of Substituted Phenols and Anilines
The pKa of phenols and anilines is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups stabilize the conjugate base (phenoxide or anilinium ion), resulting in a lower pKa (stronger acid).
| Compound | pKa |
| Phenol | 9.95 |
| 4-Trifluoromethoxyphenol | 9.30[1] |
| 3-Trifluoromethylphenol | 9.08[2] |
| 4-Nitrophenol | 7.15 |
| Aniline | 4.63 |
| 4-Trifluoromethoxyaniline | 3.84 |
| 3-Trifluoromethylaniline | 3.51 |
| 4-Trifluoromethylaniline | 2.75 |
Table 4: Hansch-Leo Hydrophobicity Parameter (π)
The π parameter quantifies the hydrophobicity of a substituent. A positive value indicates that the substituent is more hydrophobic than hydrogen.
| Substituent | Hansch-Leo π |
| -OCF₃ | 1.04[3][4] |
| -CF₃ | 0.88[3][4] |
Experimental Protocols
Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids
This method is the foundational experimental approach for determining Hammett constants.
1. Materials and Reagents:
-
Substituted benzoic acids (meta- and para- with -OCF₃ and -CF₃)
-
Unsubstituted benzoic acid (reference)
-
Deionized water
-
Ethanol (or other suitable co-solvent for sparingly soluble acids)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
2. Procedure:
-
Solution Preparation: Prepare aqueous or aqueous-ethanolic solutions of the substituted and unsubstituted benzoic acids at a known concentration (e.g., 0.01 M).
-
Titration:
-
Pipette a known volume (e.g., 50 mL) of the acid solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (the point of maximum slope on the titration curve).
-
The pKa is the pH at the half-equivalence point.
-
-
Calculation of Hammett Constants:
-
The Hammett substituent constant (σ) is calculated using the following equation: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)
-
Analysis of Substituent Effects using NMR Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. Changes in chemical shifts (δ) of reporter nuclei (e.g., ¹H, ¹³C, ¹⁹F) upon substitution can provide insights into the electronic effects of the substituent.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the substituted compound (e.g., substituted benzene or aniline) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 5-20 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C and ¹⁹F NMR.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for non-aqueous solvents, for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[5][6][7]
2. NMR Data Acquisition:
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR:
-
Acquire a one-dimensional fluorine spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds. Proton decoupling is often employed to simplify the spectra.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Measure the chemical shifts of the aromatic protons or the fluorine nucleus.
-
Compare the chemical shifts of the substituted compound to those of the unsubstituted parent compound.
-
Downfield shifts (higher ppm) of aromatic protons indicate deshielding, consistent with an electron-withdrawing effect at that position.
-
Upfield shifts (lower ppm) of aromatic protons indicate shielding, consistent with an electron-donating effect.
-
The magnitude of the chemical shift change correlates with the strength of the electronic effect.
-
Visualizing Electronic Effects
Graphviz diagrams can be used to illustrate the interplay of inductive and resonance effects for the -OCF₃ and -CF₃ groups.
Caption: Electronic effects of the trifluoromethyl (-CF₃) group.
Caption: Competing electronic effects of the trifluoromethoxy (-OCF₃) group.
Conclusion
The trifluoromethoxy and trifluoromethyl groups, while both strongly electron-withdrawing, exhibit distinct electronic profiles that have profound implications for molecular design. The -CF₃ group is a powerful and straightforward inductive electron-withdrawer with negligible resonance contribution. In contrast, the -OCF₃ group's strong inductive withdrawal is tempered by a weak, opposing resonance donation from the oxygen lone pairs.
These differences are quantitatively reflected in their Hammett and Swain-Lupton parameters, as well as their influence on the acidity of phenols and anilines. Furthermore, the greater hydrophobicity of the -OCF₃ group compared to the -CF₃ group is a critical consideration in drug development for optimizing membrane permeability and bioavailability.
A thorough understanding of these electronic nuances, supported by the experimental methodologies outlined in this guide, empowers researchers to make informed decisions in the design of next-generation pharmaceuticals and advanced materials, harnessing the unique properties of these remarkable fluorine-containing substituents.
References
- 1. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. sites.bu.edu [sites.bu.edu]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
The Strategic Role of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene in Modern Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. The trifluoromethoxy (-OCF3) group, in particular, is increasingly recognized for its ability to confer a unique combination of properties that can significantly improve a molecule's efficacy, metabolic stability, and bioavailability. This technical guide delves into the role of a specific, highly functionalized building block, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene , in medicinal chemistry. This compound serves as a valuable starting material for the synthesis of complex bioactive molecules, most notably in the development of potent enzyme inhibitors. Its utility is exemplified by its application in the synthesis of novel inhibitors for monoacylglycerol lipase (MAGL), a key therapeutic target for a range of neurological disorders and cancer.
Core Chemical and Physicochemical Properties
This compound is a colorless to light yellow liquid, valued as a fluorinated building block in organic synthesis.[1][2][3][4][5] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C7H2BrF5O | [1][2][3][4][5] |
| Molecular Weight | 276.99 g/mol | [1][2][3][4] |
| CAS Number | 115467-07-7 | [1][2][5] |
| Purity | Typically ≥98.0% (GC) | [1][2][3] |
| Physical State | Liquid | [3] |
| Appearance | Colorless to Light Yellow | [2][3] |
| Refractive Index | ~1.43 | [3] |
| Specific Gravity | ~1.78 | [3] |
The trifluoromethoxy group is a key feature of this molecule, imparting several advantageous properties in a drug design context.
| Physicochemical Impact of the Trifluoromethoxy Group | Description | Reference(s) |
| Enhanced Lipophilicity | The -OCF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system. | [6] |
| Metabolic Stability | The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making them resistant to metabolic degradation by enzymes like cytochrome P450s. This can lead to a longer in vivo half-life for drug candidates. | [6] |
| Modulation of Electronic Properties | The strong electron-withdrawing nature of the trifluoromethoxy group can influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's binding affinity to its biological target. | [6] |
| Improved Bioavailability | By enhancing both membrane permeability and metabolic stability, the trifluoromethoxy group can contribute to improved overall bioavailability of a drug candidate. | [6] |
Application in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors
A significant application of this compound is in the synthesis of oxazine monoacylglycerol lipase (MAGL) inhibitors, as described in patent WO2019180185A1.[7] MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[6][8] Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects in a variety of disease states.
The Monoacylglycerol Lipase (MAGL) Signaling Pathway
MAGL is a key enzyme in the signaling pathway of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL has significant therapeutic implications.
Caption: The MAGL signaling pathway and the effect of its inhibition.
Dysregulation of MAGL activity has been implicated in a range of pathologies, including neurodegenerative diseases, neuroinflammation, pain, and cancer.[1][6] Consequently, the development of potent and selective MAGL inhibitors is a major focus of pharmaceutical research. The oxazine-based inhibitors derived from this compound represent a promising class of such therapeutic agents.[7]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The bromine atom on the this compound ring serves as a versatile synthetic handle for introducing a wide variety of molecular fragments via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][9][10] This allows for the construction of a library of diverse analogs for structure-activity relationship (SAR) studies.
While the patent literature does not provide a specific protocol for the coupling of this exact substrate, a representative procedure can be formulated based on established methods for the Suzuki-Miyaura coupling of structurally similar electron-deficient and sterically hindered aryl bromides.[3][9][10][11]
Reaction:
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 5-aryl-1,3-difluoro-2-(trifluoromethoxy)benzene derivative.[10]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a biaryl compound using a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Potency of MAGL Inhibitors
While specific IC50 values for MAGL inhibitors directly synthesized from this compound are not publicly available, the following table provides a summary of the potency of various other MAGL inhibitors to offer a comparative context.
| MAGL Inhibitor | IC50 Value | Reference(s) |
| JZL184 | 8 nM | [6] |
| KML29 | 3.6 nM | [6] |
| ABX-1431 | 14 nM | [6] |
| PF-06795071 | 3 nM | [6] |
| Compound 13 (benzylpiperidine derivative) | 2.0 nM | [7] |
| Compound 40 (o-hydroxyanilide derivative) | 0.34 µM | [12] |
| SAR127303 | 35.9 nM | [13] |
| TZPU | 39.3 nM | [13] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. The strategic placement of fluoro and trifluoromethoxy substituents on the phenyl ring, combined with the reactive bromine handle, provides an excellent starting point for the synthesis of complex and potent bioactive molecules. Its demonstrated use in the preparation of novel MAGL inhibitors highlights its potential for developing therapeutics targeting a range of diseases. The physicochemical advantages conferred by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity, make this and related fluorinated building blocks essential tools for the modern medicinal chemist in the quest for safer and more effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Evaluation of 18F-labeled Monoacylglycerol Lipase Inhibitors as Novel Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. labproinc.com [labproinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, a valuable building block in medicinal chemistry and materials science. The protocols outlined herein are based on established chemical transformations and provide a comprehensive guide for the preparation of this compound.
Physicochemical Properties and Data
A summary of the key physicochemical properties of the target compound and its precursor is presented in the table below. This data is essential for reaction planning, monitoring, and product characterization.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Physical Form |
| This compound | 115467-07-7 | C₇H₂BrF₅O | 276.99 | >98.0 (GC) | Colorless to light yellow liquid |
| 4-Bromo-2,6-difluoroaniline | 67567-26-4 | C₆H₄BrF₂N | 208.00 | 98 | Solid |
Synthetic Pathway
The synthesis of this compound can be achieved through a three-step sequence starting from commercially available 2,6-difluoroaniline. The overall synthetic scheme is depicted below.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Detailed experimental procedures for each step of the synthesis are provided below.
Step 1: Synthesis of 4-Bromo-2,6-difluoroaniline
This procedure describes the bromination of 2,6-difluoroaniline to yield the key intermediate, 4-Bromo-2,6-difluoroaniline.[1][2]
Materials:
-
2,6-Difluoroaniline
-
Bromine
-
Glacial Acetic Acid
-
Sodium Thiosulfate
-
Sodium Acetate
-
Diethyl Ether
-
Magnesium Sulfate (anhydrous)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution of 2,6-difluoroaniline, ensuring the temperature is maintained below 25 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
To the reaction mixture, add sodium thiosulfate, sodium acetate, and water.
-
Cool the mixture in a refrigerator overnight to allow for precipitation of the product.
-
Filter the solid product and dissolve it in diethyl ether.
-
Wash the ether phase sequentially with water, 10% sodium hydroxide solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
For further purification, the product can be steam distilled to obtain a colorless solid.
Step 2: Synthesis of 5-Bromo-1,3-difluoro-2-hydroxybenzene
This step involves the conversion of the amino group of 4-Bromo-2,6-difluoroaniline to a hydroxyl group via a diazotization reaction followed by hydrolysis. The following is a general procedure that can be adapted.
Materials:
-
4-Bromo-2,6-difluoroaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite
-
Copper(II) Sulfate
-
Water
-
Ice
Procedure:
-
Prepare a solution of 4-Bromo-2,6-difluoroaniline (1.0 eq) in aqueous sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(II) sulfate in water and bring it to a gentle boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper(II) sulfate solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 5-Bromo-1,3-difluoro-2-hydroxybenzene, which can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound
The final step is the O-trifluoromethylation of the synthesized phenol. A photocatalytic approach using trifluoromethyl iodide (CF₃I) is a modern and effective method.[3]
Materials:
-
5-Bromo-1,3-difluoro-2-hydroxybenzene
-
Trifluoromethyl Iodide (CF₃I)
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or a suitable organic dye)
-
A suitable base (e.g., an inorganic carbonate or an organic amine)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or DMF)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a septum, dissolve 5-Bromo-1,3-difluoro-2-hydroxybenzene (1.0 eq), the photocatalyst (e.g., 1-5 mol%), and the base in the anhydrous, deoxygenated solvent.
-
Bubble CF₃I gas through the solution or add a solution of CF₃I in the reaction solvent.
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the target compound.
Figure 2: General experimental workflow for the synthesis.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization for scale-up and specific laboratory setups.
References
Application Note: Suzuki Coupling Protocol for 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, an electron-deficient and sterically demanding aryl halide. The presence of multiple fluorine substituents and a trifluoromethoxy group makes this substrate particularly interesting for the synthesis of novel pharmaceuticals and agrochemicals, as these moieties can significantly enhance metabolic stability and bioavailability.[1] This protocol is designed to serve as a robust starting point for researchers, offering guidance on reagent selection, reaction setup, and product purification.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. The catalytic cycle typically proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. For electron-deficient and sterically hindered substrates such as this compound, the selection of an appropriate catalyst, ligand, and base is critical to achieving high reaction yields.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 115467-07-7[2] |
| Molecular Formula | C₇H₂BrF₅O[2] |
| Molecular Weight | 276.99 g/mol [2][3] |
| Appearance | Colorless to light yellow clear liquid[3] |
| Purity | >98.0% (GC)[3] |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a pre-catalyst like Pd(OAc)₂, e.g., SPhos, XPhos) (1-2 equivalents relative to palladium)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Recommended Reaction Conditions
For challenging substrates like this compound, specific combinations of catalyst, ligand, and base are crucial for success. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups can influence the oxidative addition step. The following table provides starting points for optimization based on literature for similar electron-deficient aryl bromides.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | None | SPhos (4 mol%) | None |
| Base | K₂CO₃ (2 eq) | K₃PO₄ (3 eq) | Cs₂CO₃ (2 eq)[4] |
| Solvent | 1,2-Dimethoxyethane (DME) | Toluene/H₂O (10:1) | 1,4-Dioxane |
| Temperature | 80 °C | 100 °C | 90 °C |
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of this compound.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be toxic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive protocol for the Suzuki coupling of this compound. The provided reaction conditions, based on established methods for similar substrates, offer a solid foundation for the synthesis of novel biaryl compounds.[5][6] Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve the highest yields for specific coupling partners.
References
- 1. Buy 2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene [smolecule.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound [cymitquimica.com]
- 4. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. This transformation is a crucial method for the synthesis of novel aniline derivatives, which are key building blocks in the development of pharmaceuticals and advanced materials. The protocol herein is designed to be a robust starting point for researchers, detailing reagent selection, reaction optimization, and purification procedures for this electron-deficient substrate.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile chemical reaction that forms a carbon-nitrogen (C-N) bond through the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry, due to its broad substrate scope and tolerance of various functional groups.[3][4]
The substrate, this compound, is a highly electron-deficient aromatic ring due to the presence of three fluorine atoms and a trifluoromethoxy group. These electron-withdrawing groups can significantly influence the reactivity of the aryl bromide, making the optimization of reaction conditions critical for a successful C-N bond formation. The trifluoromethoxy (-OCF3) group, in particular, is of high interest in drug discovery as it can enhance metabolic stability and lipophilicity of drug candidates.[5] This protocol provides a generalized procedure that can be adapted for coupling with a variety of primary and secondary amines.
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination.
Data Presentation: Reaction Parameter Optimization
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this specific transformation, based on established literature for similar couplings of electron-deficient aryl halides.[6][7]
Table 1: Catalyst and Ligand Selection
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | A robust system for many aryl bromides. |
| Pd(OAc)₂ (1-3) | RuPhos (2-6) | K₃PO₄ | 1,4-Dioxane | 90-120 | Good for sterically hindered amines. |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | LHMDS | THF | 60-80 | Milder conditions may be possible. |
| Pd(OAc)₂ (2-5) | BINAP (3-7.5) | Cs₂CO₃ | Toluene | 100-110 | Classic system, may require longer reaction times. |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100-110 | Effective for electron-deficient systems.[6] |
Table 2: Base and Solvent Compatibility
| Base | Solvent | Advantages | Disadvantages |
| NaOtBu | Toluene, 1,4-Dioxane | Strong base, often leads to high yields. | Can be sensitive to moisture and air. |
| Cs₂CO₃ | 1,4-Dioxane, THF | Milder base, good functional group tolerance.[6] | May require higher temperatures or longer reaction times. |
| K₃PO₄ | 1,4-Dioxane, Toluene | Non-nucleophilic, cost-effective. | Can result in slower reaction rates. |
| LHMDS | THF, Toluene | Very strong, non-nucleophilic base. | Can be more expensive and requires careful handling. |
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 0.1-0.2 M)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[8]
-
-
Addition of Reagents:
-
Under the inert atmosphere, add the base (e.g., Sodium tert-butoxide).
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Finally, add the amine (1.2-1.5 equiv) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[3]
-
Wash the Celite® pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.[3]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Mandatory Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Reaction of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Sonogashira cross-coupling reaction using 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene as the aryl halide substrate. The protocols are based on established methodologies for structurally similar electron-deficient and polyfluorinated aromatic compounds.
The Sonogashira reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The specific substrate, this compound, is an electron-deficient aryl bromide, which influences its reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents can facilitate the oxidative addition step in the catalytic cycle.
Reaction Principle
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl bromide. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst.
Experimental Protocols
The following protocols are adapted from established procedures for Sonogashira reactions on analogous polyfluorinated and electron-deficient aryl bromides. Optimization of these conditions for specific alkyne coupling partners may be necessary.
General Protocol for Sonogashira Coupling:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-4 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Sonogashira coupling of structurally similar bromodifluorobenzene derivatives, which can serve as a starting point for the reaction with this compound.
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Dibromo-3,5-difluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 | 12 | 85 |
| 2 | 1,4-Dibromo-2-(trifluoromethyl)benzene | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPEA / Toluene | 80 | 16 | 78 |
| 3 | 1-Bromo-3,5-difluorobenzene | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N / DMF | RT | 24 | 92 |
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira cross-coupling reaction.
Application Notes and Protocols: Lithiation of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the lithium-halogen exchange reaction of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. This reaction generates a highly reactive organolithium intermediate, 2,6-difluoro-3-(trifluoromethoxy)phenyllithium, which serves as a versatile precursor for the synthesis of a variety of functionalized aromatic compounds. The protocols described herein focus on the formation of the organolithium species and its subsequent trapping with common electrophiles, providing a foundation for the development of novel molecules in medicinal chemistry and materials science.
Introduction
The synthesis of highly functionalized aromatic compounds is a cornerstone of modern drug discovery and materials science. Aryllithium species are powerful intermediates that enable the introduction of a wide array of functional groups onto an aromatic ring. The lithium-halogen exchange reaction is a primary method for the regioselective generation of these intermediates. This compound is a valuable starting material due to the presence of multiple fluorine substituents and a trifluoromethoxy group, which can significantly influence the physicochemical and pharmacological properties of the final products. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups is expected to facilitate the lithium-halogen exchange.
Data Presentation
The following tables summarize the expected quantitative data for the lithiation of this compound and subsequent electrophilic quench, based on analogous reactions reported in the literature for structurally similar polyfluorinated bromoarenes.
Table 1: Reaction Conditions for the Lithiation of this compound
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | n-Butyllithium (n-BuLi) in hexanes |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 30 - 60 minutes |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Expected Yields for the Trapping of 2,6-difluoro-3-(trifluoromethoxy)phenyllithium with Various Electrophiles
| Product | Electrophile | Reagent | Expected Yield (%) |
| 2,6-Difluoro-3-(trifluoromethoxy)benzaldehyde | N,N-Dimethylformamide (DMF) | n-Butyllithium | 70 - 85 |
| 2,6-Difluoro-3-(trifluoromethoxy)benzoic acid | Carbon Dioxide (CO₂) (dry ice) | n-Butyllithium | 65 - 80 |
| 2,6-Difluoro-3-(trifluoromethoxy)phenol | Trimethyl borate then H₂O₂ | n-Butyllithium | 50 - 65 |
| 1-(2,6-Difluoro-3-(trifluoromethoxy)phenyl)ethan-1-one | Acetaldehyde | n-Butyllithium | 60 - 75 |
Experimental Protocols
General Considerations: All reactions involving organolithium reagents are highly sensitive to moisture and oxygen. It is imperative to use anhydrous solvents and to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas prior to use. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care using appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
Protocol 1: Synthesis of 2,6-difluoro-3-(trifluoromethoxy)phenyllithium
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration of the substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for an additional 30-60 minutes. The formation of the aryllithium species is typically rapid at this temperature. The solution is now ready for the addition of an electrophile.
Protocol 2: Synthesis of 2,6-difluoro-3-(trifluoromethoxy)benzaldehyde
-
Following the completion of Protocol 1, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the solution of 2,6-difluoro-3-(trifluoromethoxy)phenyllithium at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-difluoro-3-(trifluoromethoxy)benzaldehyde.
Mandatory Visualization
Caption: Experimental workflow for the lithiation and functionalization.
Caption: Logical relationship of the reaction steps.
Application Notes and Protocols for the Formation of (3,5-Difluoro-2-(trifluoromethoxy)phenyl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The synthesis of these reagents from aryl halides is a cornerstone of synthetic chemistry. This document provides detailed application notes and protocols for the formation of the Grignard reagent from "5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene," yielding (3,5-Difluoro-2-(trifluoromethoxy)phenyl)magnesium bromide. This particular Grignard reagent is of significant interest to the pharmaceutical industry due to the prevalence of trifluoromethyl and trifluoromethoxy groups in modern drug candidates.[4][5] These moieties can enhance metabolic stability, lipophilicity, and binding affinity.[4]
The starting material, this compound, possesses a highly electron-deficient aromatic ring due to the presence of three fluorine atoms and a trifluoromethoxy group. This electronic nature presents unique challenges in Grignard reagent formation, including the potential for side reactions and difficulties in initiating the reaction. The protocols provided herein are designed to address these challenges, ensuring a safe and efficient synthesis.
Key Applications
The (3,5-Difluoro-2-(trifluoromethoxy)phenyl)magnesium bromide reagent is a versatile intermediate for the introduction of the 3,5-difluoro-2-(trifluoromethoxy)phenyl moiety into a wide range of molecules. Key applications include:
-
Pharmaceutical Intermediates: Synthesis of novel drug candidates for various therapeutic areas. The trifluoromethoxy group is a key feature in several approved drugs.[4]
-
Agrochemicals: Development of new herbicides and pesticides with enhanced efficacy.
-
Functionalized Materials: Creation of advanced materials with unique electronic and physical properties.
Data Presentation
The following table summarizes the key quantitative parameters for the successful formation of the Grignard reagent.
| Parameter | Value | Notes |
| Starting Material | This compound | CAS: 115467-07-7[6] |
| Molecular Weight | 276.99 g/mol [6] | |
| Magnesium | 1.2 - 1.5 equivalents | Turnings or powder |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Diethyl ether is also an option[7] |
| Initiator (optional) | Iodine (a small crystal), 1,2-Dibromoethane (few drops) | Used to activate the magnesium surface[2][8] |
| Reaction Temperature | 0°C to reflux (initiation), then controlled temperature | Electron-deficient systems may require careful temperature control |
| Reaction Time | 1 - 5 hours | Completion can be monitored by TLC or GC-MS of quenched aliquots |
| Typical Yield | 70-90% (estimated based on similar substrates) | Yields are highly dependent on reaction conditions and purity of reagents |
Experimental Protocols
Two primary methods are presented for the formation of the Grignard reagent: the traditional magnesium insertion method and the more modern magnesium-halogen exchange. The latter is often preferred for electron-deficient and highly functionalized aryl halides.[9]
Method 1: Traditional Magnesium Insertion
This method involves the direct reaction of the aryl bromide with magnesium metal.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas to exclude atmospheric moisture.[10]
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) and a magnetic stir bar in the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and a brownish-purple vapor is observed. Allow the flask to cool to room temperature.
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in anhydrous THF in the addition funnel.
-
Initiation: Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and may begin to gently reflux.[8][11] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Formation: Once the reaction has initiated, slowly add the remaining aryl bromide solution from the addition funnel at a rate that maintains a gentle reflux.[1][11] The exothermicity of the reaction should be carefully controlled, and an ice-water bath may be used if the reflux becomes too vigorous.[1]
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 1-2 hours to ensure complete consumption of the starting material.[11]
-
Usage: The resulting dark brown to grey solution of (3,5-Difluoro-2-(trifluoromethoxy)phenyl)magnesium bromide is ready for reaction with an appropriate electrophile.
Method 2: Magnesium-Halogen Exchange
This method is particularly useful for preparing Grignard reagents from aryl halides that are prone to side reactions under traditional conditions. It involves the use of a more reactive organomagnesium compound, such as isopropylmagnesium chloride (i-PrMgCl), to perform a halogen exchange.[9]
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl) solution in THF (typically 2.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask (three-necked)
-
Syringe or cannula for liquid transfer
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere.[10]
-
Reaction Setup: Place a solution of this compound (1.0 eq.) in anhydrous THF in the reaction flask and cool to a low temperature, typically between -15°C and 0°C, using a cooling bath.
-
Grignard Reagent Addition: Slowly add a solution of isopropylmagnesium chloride (1.05 eq.) to the cooled solution of the aryl bromide via syringe or cannula. The rate of addition should be controlled to maintain the desired low temperature.
-
Exchange Reaction: Stir the reaction mixture at the low temperature for 1-2 hours. The progress of the exchange can be monitored by quenching small aliquots with an electrophile (e.g., iodine) and analyzing by GC-MS.
-
Usage: The resulting solution of (3,5-Difluoro-2-(trifluoromethoxy)phenyl)magnesium bromide is ready for subsequent reactions. It is important to note that this solution will also contain isopropyl bromide.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All reagents and equipment must be scrupulously dry.[3][10]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous.[11] Proper temperature control is crucial to prevent runaway reactions, especially with highly activated or deactivated aryl halides.[12]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere of argon or nitrogen to prevent oxidation of the Grignard reagent.
-
Solvent Hazards: Tetrahydrofuran and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Quenching: The reaction should be quenched carefully by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride) to the cooled reaction mixture.
Diagrams
Caption: Reaction pathway for Grignard reagent formation.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [oakwoodchemical.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene as a versatile building block in organic synthesis. This fluorinated aromatic compound serves as a valuable precursor for the introduction of the 2,6-difluoro-3-(trifluoromethoxy)phenyl moiety into a wide range of molecules, a substitution pattern of significant interest in medicinal chemistry and materials science due to its unique electronic and lipophilic properties.
Compound Profile
This compound is a colorless to light yellow liquid at room temperature. Its trifluoromethoxy group and two fluorine atoms significantly influence its reactivity, making the bromine atom susceptible to a variety of cross-coupling reactions.[1][2][3] The electron-withdrawing nature of the fluorine substituents can enhance the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed reactions.
| Property | Value | Reference(s) |
| CAS Number | 115467-07-7 | [1] |
| Molecular Formula | C₇H₂BrF₅O | [1] |
| Molecular Weight | 276.99 g/mol | [1] |
| Appearance | Colorless to Light yellow clear liquid | [1] |
| Purity | >98.0% (GC) | [1] |
| Refractive Index | ~1.43 | [3] |
| Specific Gravity | ~1.78 | [3] |
Key Applications in Organic Synthesis
The primary utility of This compound lies in its application as a substrate in transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom, enabling the synthesis of complex molecular architectures. The most common and powerful of these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Below are detailed protocols for these key reactions, providing researchers with a starting point for their synthetic endeavors.
Suzuki-Miyaura Coupling: Synthesis of Arylated Derivatives
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[4] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-1,3-difluoro-5-(trifluoromethoxy)benzene
This protocol describes a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL).
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the catalyst precursor solution to the Schlenk flask, followed by toluene (8 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides. Yields are representative and may vary based on the specific boronic acid used.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 12 | 75-85 |
Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[1] This reaction is essential for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Morpholino-2,6-difluoro-3-(trifluoromethoxy)aniline
This protocol provides a representative procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.036 mmol).
-
Evacuate and backfill the tube with argon. Add toluene (2 mL) and stir for 10 minutes at room temperature.
-
To this catalyst solution, add this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature. Dilute with diethyl ether and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The following table outlines typical conditions for the Buchwald-Hartwig amination of aryl bromides with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu | Toluene | 110 | 18 | 80-90 |
| 2 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 75-85 |
| 3 | Piperidine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 20 | 85-95 |
Experimental Workflows and Signaling Pathways
Workflow for a Typical Cross-Coupling Reaction
The following diagram illustrates the general laboratory workflow for performing a palladium-catalyzed cross-coupling reaction with This compound .
Caption: A generalized workflow for cross-coupling reactions.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig reactions.
Caption: Simplified catalytic cycle for cross-coupling reactions.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
This compound is a highly valuable building block for the synthesis of complex fluorinated molecules. Its utility in robust and versatile cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations makes it an important tool for researchers in drug discovery and materials science. The protocols and data provided herein serve as a guide for the effective application of this compound in synthetic organic chemistry.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and lipophilic properties conferred by the fluorine and trifluoromethoxy substituents. The following protocols for Suzuki, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds. The coupling of this compound with various boronic acids or esters provides access to a wide range of substituted aromatic structures.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Component | Example | Molar Equiv. | Typical Range/Notes |
| Aryl Halide | This compound | 1.0 | Limiting reagent. |
| Boronic Acid/Ester | Phenylboronic acid | 1.2 - 1.5 | Excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 0.01 - 0.05 | Catalyst choice is crucial and may require screening. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 | The choice of base can significantly impact yield. |
| Solvent | Toluene, Dioxane, DME, THF/H₂O | - | Anhydrous or aqueous mixtures can be used. |
| Temperature | 80 - 110 °C | - | Reaction is typically heated. |
| Reaction Time | 2 - 24 h | - | Monitored by TLC or LC-MS. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent. This is followed by the addition of the palladium catalyst (0.05 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.
Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination
| Component | Example | Molar Equiv. | Typical Range/Notes |
| Aryl Halide | This compound | 1.0 | Limiting reagent. |
| Amine | Aniline, Morpholine | 1.2 - 2.0 | Primary or secondary amines. |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 0.01 - 0.05 | Often used with a phosphine ligand. |
| Ligand | BINAP, Xantphos, SPhos | 0.02 - 0.10 | Bulky, electron-rich phosphine ligands are common. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.5 - 3.0 | Strong, non-nucleophilic bases are preferred. |
| Solvent | Toluene, Dioxane | - | Anhydrous and degassed. |
| Temperature | 80 - 120 °C | - | Reaction is typically heated. |
| Reaction Time | 1 - 24 h | - | Monitored by TLC or LC-MS. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (e.g., NaOtBu, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[1][2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding substituted aryl alkynes.
Table 3: Typical Reaction Parameters for Sonogashira Coupling
| Component | Example | Molar Equiv. | Typical Range/Notes |
| Aryl Halide | This compound | 1.0 | Limiting reagent. |
| Terminal Alkyne | Phenylacetylene | 1.2 - 1.5 | Excess is used. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 0.01 - 0.05 | A common and effective catalyst. |
| Copper(I) Co-catalyst | CuI | 0.02 - 0.10 | Essential for the traditional Sonogashira reaction. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | 2.0 - 3.0 | Acts as both base and solvent in some cases. |
| Solvent | THF, DMF, Toluene | - | Anhydrous and degassed. |
| Temperature | Room Temp. - 80 °C | - | Reaction can often be run at mild temperatures. |
| Reaction Time | 2 - 24 h | - | Monitored by TLC or LC-MS. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base (e.g., Et₃N, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at the appropriate temperature until the starting material is consumed.
-
Work-up: Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.[3][4]
Heck Reaction
The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene.[5]
Table 4: Typical Reaction Parameters for Heck Reaction
| Component | Example | Molar Equiv. | Typical Range/Notes |
| Aryl Halide | This compound | 1.0 | Limiting reagent. |
| Alkene | Styrene, n-Butyl acrylate | 1.1 - 2.0 | Electron-deficient alkenes often work well. |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 0.01 - 0.05 | The choice of catalyst and ligand is important. |
| Ligand | PPh₃, P(o-tolyl)₃ | 0.02 - 0.10 | Often a phosphine ligand is used. |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5 - 3.0 | An organic or inorganic base is required. |
| Solvent | DMF, Acetonitrile, Toluene | - | A polar aprotic solvent is common. |
| Temperature | 80 - 140 °C | - | High temperatures are often necessary. |
| Reaction Time | 6 - 48 h | - | Monitored by TLC or LC-MS. |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the palladium catalyst (0.02 equiv.), the ligand (0.04 equiv.), and the base (2.0 equiv.).
-
Reagent Addition: Add the solvent and the alkene (1.5 equiv.).
-
Reaction: Seal the tube and heat the mixture with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of this compound with an organostannane reagent.[6]
Table 5: Typical Reaction Parameters for Stille Coupling
| Component | Example | Molar Equiv. | Typical Range/Notes |
| Aryl Halide | This compound | 1.0 | Limiting reagent. |
| Organostannane | Tributyl(vinyl)tin | 1.1 - 1.5 | Handle with care due to toxicity. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | 0.01 - 0.05 | A Pd(0) source is typically used. |
| Ligand | PPh₃, AsPh₃ | 0.02 - 0.10 | Triphenylphosphine is a common choice. |
| Solvent | Toluene, THF, DMF | - | Anhydrous and degassed. |
| Additives | LiCl | - | Can accelerate the transmetalation step. |
| Temperature | 80 - 120 °C | - | Reaction is typically heated. |
| Reaction Time | 4 - 24 h | - | Monitored by TLC or LC-MS. |
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (0.03 equiv.).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane (1.2 equiv.).
-
Reaction: Heat the reaction mixture with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and quench with a saturated aqueous solution of KF to precipitate tin byproducts. Filter the mixture through Celite®.
-
Purification: Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative experimental protocol for the synthesis of novel heterocycles utilizing the versatile building block, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. The highly functionalized nature of this starting material, featuring a reactive bromine atom and electron-withdrawing fluorine and trifluoromethoxy groups, makes it an attractive scaffold for the generation of new chemical entities with potential applications in medicinal chemistry and materials science.
Due to the limited specific literature on the direct use of this compound in heterocyclic synthesis, this application note presents a generalized yet detailed protocol for a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method is a robust and widely employed strategy for the formation of carbon-nitrogen bonds, a key step in the synthesis of a vast array of nitrogen-containing heterocycles.[1][2][3] The provided protocol for the coupling of an imidazole derivative is based on established methodologies for similar aryl halides and serves as a strong starting point for further optimization and exploration.[1][2]
Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed cross-coupling of an aryl halide with an amine.[1][2] In the context of this compound, the bromine atom serves as the reactive handle for oxidative addition to a palladium(0) catalyst. The subsequent steps of amine coordination, deprotonation, and reductive elimination yield the desired N-aryl heterocycle. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Hypothetical Reaction Scheme:
Data Presentation: Key Reaction Parameters
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction components. The following table summarizes key parameters that can be optimized for the coupling of this compound with a heterocyclic amine such as imidazole.
| Parameter | Component | Molar Ratio (to Aryl Halide) | Concentration (mol/L) | Temperature (°C) | Notes |
| Aryl Halide | This compound | 1.0 | 0.1 - 0.5 | - | Starting material. |
| Heterocyclic Amine | Imidazole | 1.1 - 1.5 | - | - | The nucleophilic coupling partner. |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 | - | - | Common and effective palladium sources. |
| Ligand | Xantphos or RuPhos | 0.02 - 0.10 | - | - | Bulky, electron-rich phosphine ligands are often optimal.[2] |
| Base | Cs₂CO₃ or K₃PO₄ | 1.5 - 2.5 | - | - | Inorganic bases are commonly used to facilitate deprotonation of the amine. |
| Solvent | Toluene or 1,4-Dioxane | - | 0.1 - 0.5 | 80 - 110 | Anhydrous, degassed solvents are essential for catalytic activity. |
Experimental Protocol: Synthesis of 1-(2,6-Difluoro-3-(trifluoromethoxy)phenyl)-1H-imidazole
This protocol provides a detailed methodology for the palladium-catalyzed N-arylation of imidazole with this compound.
Materials:
-
This compound
-
Imidazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer with heating
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 equiv), imidazole (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 0.02 equiv) and Xantphos (0.04 mmol, 0.04 equiv). Add these solids to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the Schlenk flask via syringe.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,6-Difluoro-3-(trifluoromethoxy)phenyl)-1H-imidazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Diagram 1: Experimental Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for the synthesis of N-aryl heterocycles.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
While direct synthesis of existing commercial agrochemicals using 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene has not been documented in publicly available literature, its unique structural features make it a highly promising building block for the discovery and development of novel pesticides, herbicides, and fungicides. This document outlines the potential applications, key chemical properties, and generalized experimental protocols for utilizing this versatile fluorinated intermediate in agrochemical research and development.
The presence of three distinct functional handles—a bromine atom, two fluorine atoms, and a trifluoromethoxy group—on a central benzene ring offers a powerful platform for creating diverse molecular architectures with desirable agrochemical properties. The incorporation of fluorine and trifluoromethoxy groups is a well-established strategy in agrochemical design to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for planning synthetic transformations and for structure-activity relationship (SAR) studies.
| Property | Value | Reference |
| CAS Number | 115467-07-7 | [3][4] |
| Molecular Formula | C₇H₂BrF₅O | [5] |
| Molecular Weight | 276.99 g/mol | [5] |
| Appearance | Colorless to light yellow clear liquid | [3][4][5] |
| Purity | >98.0% (GC) | [3][4][5] |
| Physical State | Liquid | [3][4] |
Potential Applications in Agrochemical Synthesis
This compound serves as a versatile scaffold for the introduction of a trifluoromethoxy-substituted difluorophenyl moiety into target molecules. The bromine atom is a key functional group that allows for a variety of subsequent chemical transformations.
Key Synthetic Strategies:
-
Cross-Coupling Reactions: The bromo-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the fluorinated phenyl ring to other key structural motifs of a potential agrochemical.
-
Grignard and Organolithium Formation: The bromine can be converted into a Grignard reagent or an organolithium species. These highly reactive intermediates can then be reacted with a wide range of electrophiles to introduce new functional groups or to build more complex molecular frameworks.
-
Nucleophilic Aromatic Substitution (SNA_r): While less common for bromoarenes compared to fluoroarenes, under certain conditions with strong nucleophiles and/or activating groups, the bromine could potentially undergo nucleophilic aromatic substitution.
The trifluoromethoxy group is known to be a lipophilic electron-withdrawing group, which can significantly influence a molecule's biological activity and pharmacokinetic properties.[6] Its inclusion in novel agrochemical candidates can lead to improved efficacy and better performance characteristics.
Generalized Experimental Protocols
The following are generalized protocols for common synthetic transformations involving this compound. These should be considered as starting points and will require optimization for specific substrates and desired products.
Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Grignard Reagent Formation and Reaction with an Aldehyde
This protocol outlines the formation of a Grignard reagent followed by its reaction with an electrophile, in this case, an aldehyde.
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
Aldehyde (1.0 equivalent)
-
Saturated aqueous NH₄Cl solution
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere.
-
Add a small amount of a solution of this compound in anhydrous THF to the magnesium.
-
Initiate the reaction by gentle heating if necessary. Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining solution of the bromo-compound dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Visualizing the Synthetic Potential
The following diagrams illustrate the central role of this compound as a building block in the synthesis of potential agrochemicals.
Caption: Synthetic pathways from the title compound.
Caption: Workflow for agrochemical discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. 5-ブロモ-1,3-ジフルオロ-2-(トリフルオロメトキシ)ベンゼン | this compound | 115467-07-7 | 東京化成工業株式会社 [tcichemicals.com]
- 4. This compound | 115467-07-7 | TCI AMERICA [tcichemicals.com]
- 5. This compound [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered with this sterically hindered and electron-deficient substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of this compound.
Q1: I am observing low to no conversion of my starting material. What are the primary factors to investigate?
A1: Low or no yield in the Suzuki coupling of this substrate can often be attributed to several factors, primarily related to its electronic properties and steric hindrance.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective. For electron-deficient and sterically hindered aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.[1][2] Consider screening advanced Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3]
-
Base Selection: The base is crucial for the transmetalation step. Weaker bases like Na₂CO₃ may not be sufficient. Stronger bases such as K₃PO₄, Cs₂CO₃, or KF are often required to promote the reaction with electron-deficient boronic acids and sterically hindered substrates.[3][4]
-
Reaction Temperature: Due to the substrate's steric bulk, higher reaction temperatures (typically 80-120 °C) are often necessary to overcome the activation energy barrier.[1][3]
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen, and that all solvents are properly degassed.[3]
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A2: The formation of side products is a common issue, particularly with electron-deficient substrates.
-
Minimizing Homocoupling: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture. Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial. Using a slight excess of the boronic acid can sometimes help, but the primary focus should be on oxygen exclusion.
-
Preventing Protodeboronation: Electron-deficient boronic acids are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Using anhydrous solvents and ensuring the base is dry can help mitigate this. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy.[4]
Q3: How does the trifluoromethoxy group affect the Suzuki reaction?
A3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing and increases lipophilicity.[5][6] In the context of the Suzuki reaction:
-
Oxidative Addition: The electron-withdrawing nature of the -OCF₃ and fluoro groups is expected to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[4]
-
Transmetalation: This step may be slower if the boronic acid partner is also electron-deficient. The choice of a strong base is critical to activate the boronic acid for efficient transmetalation.
-
Reductive Elimination: The electronic effects on this step can be complex, but the use of bulky, electron-rich ligands generally promotes this final step to release the product and regenerate the active catalyst.
Q4: Which catalyst system is a good starting point for this specific substrate?
A4: For a sterically hindered and electron-deficient aryl bromide like this compound, a robust catalyst system is recommended. A good starting point would be a second-generation Buchwald palladacycle precatalyst, such as XPhos Pd G2 or SPhos Pd G2, due to their high activity and stability. These precatalysts are often effective for challenging couplings.[3]
Data Presentation: Recommended Reaction Parameters
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on literature for analogous sterically hindered and electron-deficient aryl bromides. Optimization will likely be necessary for specific boronic acid coupling partners.
Table 1: Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Rationale |
| Pd₂(dba)₃ | XPhos or SPhos | 1-3 | Effective for sterically hindered and electron-deficient substrates. |
| Pd(OAc)₂ | RuPhos | 1-3 | Robust system for a wide range of challenging couplings. |
| XPhos Pd G2/G3 | (none) | 1-3 | Pre-formed, highly active catalyst for difficult substrates.[3] |
| PdCl₂(dppf) | (none) | 2-5 | A common catalyst, may require higher temperatures and longer reaction times. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Rationale |
| K₃PO₄ | 2-3 | Toluene, Dioxane, or THF/H₂O (e.g., 10:1) | Strong base, effective for challenging transmetalation steps.[3] |
| Cs₂CO₃ | 2-3 | Dioxane, DMF | Highly soluble and effective for difficult couplings. |
| KF | 3 | Toluene, Dioxane | Can be effective and is milder towards base-sensitive functional groups. |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the finely powdered base (2-3 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the aryl bromide. Finally, add the palladium catalyst.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key workflows and decision-making processes for optimizing the Suzuki reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
References
Technical Support Center: Lithiation of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the lithiation of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing low to no yield of my desired lithiated product. What are the common causes?
A1: Low or no yield in a lithium-halogen exchange reaction can stem from several factors:
-
Inactive Lithiating Agent: n-Butyllithium (n-BuLi) is highly reactive with moisture and oxygen.[1][2] Ensure your n-BuLi solution is properly titrated and handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).
-
Reaction Temperature: The lithium-halogen exchange is typically very fast, even at low temperatures. However, if the temperature is too high, side reactions can consume the starting material and the product. It is crucial to maintain a very low temperature, typically -78 °C or lower, throughout the addition of n-BuLi and the subsequent reaction.[3]
-
Poor Quality Starting Material: Ensure your "this compound" is pure and, most importantly, anhydrous.
Q2: My reaction mixture is turning dark, and I'm isolating a complex mixture of products. What could be happening?
A2: A dark coloration and the formation of multiple products often point to side reactions. For polyfluorinated aromatic compounds, potential side reactions include:
-
Benzyne Formation: The lithiated intermediate can be unstable and, upon slight warming, may eliminate lithium fluoride to form a highly reactive benzyne intermediate. This intermediate can then react with other species in the mixture, leading to polymerization or other undesired products.
-
Autometallation: The use of n-BuLi in coordinating solvents like tetrahydrofuran (THF) can sometimes lead to the deprotonation of one of the ring protons (autometallation) in addition to the desired bromine-lithium exchange, resulting in a more complex product mixture.[3]
-
Reaction with Solvent: At temperatures above -60 °C, n-BuLi can react with THF, leading to the formation of acetaldehyde enolate.[2] This consumes the reagent and introduces impurities.
Q3: I am observing byproducts that seem to have incorporated butyl groups or are coupled products. Why is this occurring?
A3: The formation of such byproducts can be attributed to:
-
Coupling Reactions: The reaction of the lithiated aryl species with the n-butyl bromide (a byproduct of the lithium-halogen exchange) or with unreacted starting material can lead to coupling products. This is more prevalent if the reaction temperature is allowed to rise.
-
Solvent Effects: The choice of solvent significantly impacts the reaction outcome. While THF can be beneficial for solubility and reactivity, it can also promote side reactions. Using a non-coordinating solvent like diethyl ether or a hydrocarbon solvent (like heptane or toluene) with a minimal amount of an etheral co-solvent can often provide a cleaner reaction.[3][4]
Q4: How can I minimize the formation of side products in my lithiation reaction?
A4: To improve the selectivity and yield of your desired lithiated product, consider the following:
-
Solvent Choice: For a cleaner bromine-lithium exchange, consider using n-butyllithium in a diethyl ether-hexane mixture.[3] This combination tends to suppress autometallation compared to THF.[3]
-
Temperature Control: Maintain a strict low-temperature profile (≤ -78 °C) from the addition of the lithiating agent until the lithiated species is quenched with an electrophile.
-
Addition Rate: Add the n-BuLi solution slowly and dropwise to the solution of the aryl bromide to maintain a low localized concentration of the base and better control the reaction exotherm.
-
Rapid Quenching: Once the lithium-halogen exchange is complete (typically within minutes at low temperature), quench the reaction with your desired electrophile promptly.
Data Presentation
The following table provides an illustrative summary of how reaction conditions can influence the outcome of the lithiation of an aryl bromide, based on general principles observed in the literature.
| Lithiating Agent | Solvent System | Temperature | Expected Outcome | Potential Side Reactions |
| n-BuLi | Diethyl Ether / Hexane | -78 °C | Clean Br/Li Exchange | Minimal; potential for minor coupling. |
| n-BuLi | THF / Hexane | -78 °C | Fast Br/Li Exchange | Increased risk of autometallation and benzyne formation upon warming.[3] |
| n-BuLi | Heptane | 0 °C | No Reaction | No significant reaction is expected.[4] |
| t-BuLi | Heptane / Ether (trace) | 0 °C | Clean Br/Li Exchange | Minor benzyne formation.[4] |
| LDA | THF / Hexane | -78 °C | Deprotonation (if acidic C-H present) | Primarily deprotonation rather than Br/Li exchange.[3] |
Experimental Protocols
Key Experiment: Generation of 2,6-difluoro-3-(trifluoromethoxy)phenyllithium via Lithium-Bromine Exchange
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
-
Electrophile of choice (e.g., N,N-dimethylformamide, benzaldehyde)
-
Anhydrous quench solution (e.g., saturated aqueous ammonium chloride)
-
Inert gas (Argon or Nitrogen)
-
Dry, oven-dried glassware
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Under a positive pressure of inert gas, dissolve this compound (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While maintaining the temperature at -78 °C, add a solution of n-butyllithium (1.05 eq.) dropwise via syringe over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes. The reaction progress can be monitored by quenching small aliquots and analyzing by GC-MS.
-
After 30 minutes, add the desired electrophile (1.1 eq.) dropwise, ensuring the temperature remains at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, or until the reaction is deemed complete by in-process controls.
-
Slowly warm the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or distillation as appropriate for the specific product.
Visualizations
Caption: Main reaction pathway for the lithiation of this compound.
Caption: Potential side reaction pathways during the lithiation process.
Caption: A logical workflow for troubleshooting common lithiation issues.
References
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Reaction Products from 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from common cross-coupling reactions.
Scenario 1: Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with an arylboronic acid.
Q: I see multiple spots on my TLC plate after aqueous workup, and they are poorly resolved. How can I effectively purify my desired biphenyl product?
A: Poor resolution on TLC is a common issue when dealing with structurally similar aromatic compounds. Here’s a systematic approach to purification:
-
Initial Workup: A thorough aqueous workup is crucial to remove the bulk of inorganic salts and the base used in the reaction. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or brine. A basic aqueous wash (e.g., with 1M NaOH or K₂CO₃) can help remove unreacted boronic acid by converting it to its water-soluble boronate salt.
-
Column Chromatography: This is the most effective method for separating products with similar polarities.
-
Solvent System Selection: Experiment with different solvent systems to improve separation. A shallow gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. For highly fluorinated compounds, alternative solvent systems like Dichloromethane/Methanol or Toluene/Acetone might offer different selectivity.
-
Stationary Phase: Standard silica gel is usually sufficient. However, for particularly challenging separations, consider using a stationary phase with different properties, such as alumina or a fluorinated stationary phase.
-
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective final purification step to remove closely related impurities.
-
Solvent Selection: Test a variety of solvents or solvent pairs (e.g., Ethanol/Water, Hexane/Dichloromethane) to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Q: My final product is contaminated with a significant amount of a non-polar byproduct. What is it and how can I remove it?
A: A common non-polar byproduct in Suzuki-Miyaura reactions is the homocoupling product of the boronic acid.
-
Identification: This byproduct can be identified by GC-MS or NMR analysis of the crude product.
-
Prevention:
-
Ensure the reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.
-
Using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst.
-
-
Removal: Careful column chromatography with a non-polar eluent system is typically effective for separating the desired product from the less polar homocoupled byproduct.
Q: After purification, I suspect my product is contaminated with residual palladium. How can I confirm this and remove it?
A: Palladium contamination is a critical concern, especially for pharmaceutical applications.
-
Detection: Trace palladium can be detected by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Removal:
-
Filtration: Passing the reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts.
-
Metal Scavengers: For homogeneous catalysts, treatment of the organic solution with a metal scavenger (e.g., functionalized silica gel or activated carbon) followed by filtration is an effective method for removing residual palladium to ppm levels.
-
Scenario 2: Buchwald-Hartwig Amination
Reaction: Coupling of this compound with a primary or secondary amine.
Q: My reaction has gone to completion, but after workup and chromatography, the yield of my desired arylamine is low. What are the likely causes?
A: Low isolated yields after a complete reaction often point to issues during workup and purification.
-
Aqueous Workup: Ensure the pH of the aqueous layer is appropriate during extraction. Some arylamines can be protonated and partition into the aqueous layer if the solution is too acidic. Neutralize with a mild base like sodium bicarbonate if necessary.
-
Column Chromatography:
-
Streaking/Tailing: Amines can interact strongly with the acidic silanol groups on silica gel, leading to streaking and poor recovery. To mitigate this, you can:
-
Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent.
-
Use deactivated silica gel or alumina as the stationary phase.
-
-
Product Volatility: While less common for the products of this specific starting material, some smaller fluorinated amines can be volatile. Avoid excessive heating during solvent removal.
-
Q: My purified product is an oil and won't crystallize, making final purification difficult. What can I do?
A: Many highly substituted arylamines are oils at room temperature, or the presence of minor impurities can inhibit crystallization.
-
Chromatographic Purity: Meticulous flash column chromatography is the primary method for purifying oily products. Using a very shallow solvent gradient and collecting small fractions is key to achieving high purity.
-
Salt Formation: If the amine is basic enough, it can be converted to a crystalline salt (e.g., hydrochloride or trifluoroacetate) by treatment with the corresponding acid. The salt can then be purified by recrystallization and the free amine can be regenerated by treatment with a base.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The most common and effective purification techniques are:
-
Aqueous Workup: To remove inorganic salts, bases, and water-soluble byproducts.
-
Flash Column Chromatography: The primary method for separating the desired product from unreacted starting materials and organic byproducts.
-
Recrystallization: An excellent method for obtaining highly pure solid products.
Q2: How does the trifluoromethoxy group affect the purification process?
A2: The highly lipophilic and electron-withdrawing trifluoromethoxy group can influence the polarity and solubility of the product. This may require adjustments to standard purification protocols, such as using different solvent systems for chromatography or recrystallization compared to non-fluorinated analogues.
Q3: I am observing a byproduct that appears to be the starting material with the bromine replaced by a hydrogen. What is this and how can I avoid it?
A3: This is a dehalogenated byproduct, which can form as a side reaction in some cross-coupling reactions. To minimize its formation, you can try:
-
Lowering the reaction temperature.
-
Reducing the reaction time.
-
Choosing a different catalyst/ligand system or base that is less prone to promoting hydrodehalogenation.
Q4: How can I monitor the progress of my purification?
A4:
-
Thin-Layer Chromatography (TLC): An indispensable tool for tracking the separation of compounds during column chromatography and for assessing the purity of fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for determining the purity of the final product and for identifying any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight of the desired product and identifying byproducts in crude and purified samples.
Data Presentation
The following tables provide representative data for typical cross-coupling reactions and purification conditions. Note that optimal conditions will vary depending on the specific coupling partners.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Purification
| Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2 equiv.) |
| Solvent | Toluene/Ethanol/H₂O |
| Temperature | 90 °C |
| Time | 12 h |
| Workup | Dilute with Ethyl Acetate, wash with H₂O and brine. |
| Purification | Flash column chromatography (Silica gel) |
| Eluent System | Gradient of 0% to 10% Ethyl Acetate in Hexane |
| Expected Yield | 80-95% |
Table 2: Representative Buchwald-Hartwig Amination Conditions and Purification
| Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Aniline |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | BINAP (4 mol%) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C |
| Time | 18 h |
| Workup | Filter through Celite®, wash with H₂O and brine. |
| Purification | Flash column chromatography (Silica gel) |
| Eluent System | Gradient of 5% to 20% Ethyl Acetate in Hexane (with 0.5% Triethylamine) |
| Expected Yield | 75-90% |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Column Packing: Select an appropriately sized silica gel column. Slurry pack the column with the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Start the elution with the low-polarity solvent system. Gradually increase the polarity of the eluent according to the predetermined gradient.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid product in various solvents at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the purification of cross-coupling products.
Caption: Troubleshooting logic for poor TLC resolution during purification method development.
Technical Support Center: Suzuki Coupling of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges with this sterically hindered and electronically demanding substrate.
Troubleshooting Guide
Low or no yield, along with the formation of side products, are common issues when working with complex substrates in Suzuki coupling reactions. The following table outlines potential problems, their probable causes, and recommended solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Inefficient Catalyst System: The chosen palladium catalyst or ligand is not suitable for the electron-deficient and sterically hindered substrate. 2. Poor Catalyst Activity: The catalyst has been deactivated by oxygen or moisture. 3. Suboptimal Base: The base is not strong enough to promote the transmetalation step effectively. | 1. Catalyst and Ligand Selection: Employ a more robust catalyst system. Consider using bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst. 2. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Use degassed solvents. 3. Base Selection: Switch to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). |
| Significant Side Product Formation | 1. Protodeboronation: The boronic acid is unstable under the reaction conditions, leading to its decomposition. 2. Homocoupling: The boronic acid or the aryl bromide couples with itself. 3. Hydrodehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom. | 1. Protect Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before use. 2. Optimize Reaction Conditions: Lower the reaction temperature and use the minimum effective amount of base. Ensure a rigorously oxygen-free environment. 3. Ligand Choice: The choice of ligand can influence the rates of competing side reactions. Screening different ligands may be necessary. |
| Reaction Stalls or is Sluggish | 1. Low Reaction Temperature: The temperature is insufficient to overcome the activation energy for the oxidative addition or transmetalation steps. 2. Solvent Effects: The solvent system may not be optimal for solubility of all reaction components. | 1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave heating can sometimes be beneficial for sluggish reactions. 2. Solvent System: Consider using a solvent mixture, such as 1,4-dioxane/water or toluene/water, to improve the solubility of both the organic and inorganic reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging?
A1: This substrate presents a combination of challenges. The presence of two fluorine atoms and a trifluoromethoxy group makes the aryl bromide highly electron-deficient, which can affect the oxidative addition step. Additionally, the trifluoromethoxy group ortho to the bromine atom creates significant steric hindrance, making it difficult for the palladium catalyst to access the C-Br bond.
Q2: What is the best initial catalyst system to try for this reaction?
A2: For challenging substrates like this, a good starting point is a palladium(II) acetate (Pd(OAc)₂) catalyst in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. These ligands have been shown to be effective for sterically hindered and electron-deficient aryl halides. A typical catalyst loading would be 1-5 mol% of the palladium source and a 1:2 molar ratio of palladium to ligand.
Q3: Which base and solvent combination is recommended?
A3: A strong, non-nucleophilic base is generally preferred to facilitate the transmetalation step without promoting side reactions. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. For the solvent, a mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water (e.g., 4:1 to 10:1 ratio) is often effective. The water helps to solubilize the inorganic base and facilitates the formation of the active boronate species.
Q4: How can I minimize the formation of the hydrodehalogenated byproduct?
A4: Hydrodehalogenation, the replacement of the bromine with a hydrogen, can be a significant side reaction. It is often promoted by trace amounts of water and can be exacerbated at higher temperatures. To minimize this, ensure you are using anhydrous solvents (if the protocol calls for it) and a rigorously inert atmosphere. If the problem persists, screening different phosphine ligands can sometimes identify a system that favors the desired cross-coupling over the reduction pathway.
Q5: Is it necessary to protect the boronic acid before use?
A5: While not always necessary, converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin), can be highly beneficial, especially if you are observing significant protodeboronation (decomposition of the boronic acid). Boronate esters are generally more stable to the reaction conditions and can be used in a 1:1 stoichiometry with the aryl bromide, which can also help to reduce homocoupling side products.
Catalyst System Performance Data
The following table summarizes catalyst systems and conditions that have been reported for the Suzuki coupling of structurally related, challenging polyfluorinated aryl bromides. This data can serve as a starting point for optimizing the reaction for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Reported Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (2:1) | 100 | 18 | 85-95 | General protocol for hindered aryl bromides |
| Pd₂(dba)₃ (2.5) | XPhos (7.5) | K₂CO₃ (2.2) | 1,4-Dioxane | 95 | 60 | 70-90 | Adapted from Bulfield & Huber, 2017 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 24 | < 20 | Not recommended for this substrate |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH/H₂O (1:1) | 80 | 16 | 80-92 | For electron-deficient systems |
Detailed Experimental Protocol
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is based on methodologies developed for similarly challenging electron-poor and sterically hindered substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv, finely ground)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration of the aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Logic
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting common Suzuki coupling issues.
preventing debromination of "5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. This resource is designed to provide expert guidance on preventing unwanted debromination during chemical reactions with this highly functionalized building block. Debromination is a common side reaction that can lead to reduced yields and the formation of difficult-to-separate impurities. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Troubleshooting Guide: Common Debromination Scenarios
This section addresses specific experimental issues where debromination is a prevalent side reaction.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
-
Symptoms:
-
Formation of a significant amount of 1,3-difluoro-2-(trifluoromethoxy)benzene byproduct.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
-
-
Root Causes and Solutions:
-
Formation of Palladium-Hydride Species: In palladium-catalyzed reactions, the formation of palladium-hydride (Pd-H) species is a primary cause of hydrodebromination. This competing catalytic cycle replaces the bromine atom with a hydrogen atom.
-
Aggressive Base: Strong bases can promote the formation of Pd-H species.
-
High Reaction Temperature: Elevated temperatures can increase the rate of debromination.
-
Presence of Protic Impurities: Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.
-
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Base | Use milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Less likely to generate Pd-H species compared to strong bases like NaOtBu or NaOH. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands can promote the desired reductive elimination step over the competing debromination pathway. |
| Solvent | Use anhydrous, degassed aprotic solvents (e.g., dioxane, toluene, THF). | Minimizes the presence of water and other protic impurities that can act as a source of hydrides. |
| Temperature | Maintain the lowest effective reaction temperature. | Debromination can have a higher activation energy, so lower temperatures can favor the desired reaction. |
| Catalyst Loading | Use the lowest effective catalyst loading and monitor the reaction closely. | Prolonged exposure to the catalyst at high temperatures can promote side reactions. |
Issue 2: Debromination during Grignard Reagent Formation or Metal-Halogen Exchange
-
Symptoms:
-
Low yield of the desired Grignard reagent or organolithium species.
-
Formation of 1,3-difluoro-2-(trifluoromethoxy)benzene after quenching with an electrophile.
-
-
Root Causes and Solutions:
-
Protic Impurities: Trace amounts of water or other protic species in the solvent or on the glassware can quench the organometallic intermediate, leading to the debrominated product.
-
Unstable Intermediate: The Grignard reagent or organolithium species of this electron-deficient arene may have limited stability.
-
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Reaction Setup | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). | Prevents quenching of the highly reactive organometallic intermediates by atmospheric moisture. |
| Solvents & Reagents | Use anhydrous solvents and high-purity magnesium or alkyllithium reagents. | Minimizes protic impurities that can lead to the formation of the debrominated byproduct. |
| Temperature | Perform the reaction at low temperatures (e.g., -78 °C for lithiation, 0 °C to room temperature for Grignard formation). | Can improve the stability of the organometallic intermediate and reduce side reactions. |
| Addition Rate | Add the aryl bromide slowly to the metal or the alkyllithium reagent. | Helps to control the exothermicity of the reaction and maintain a low concentration of the starting material. |
Frequently Asked Questions (FAQs)
Q1: Why is debromination a common problem with this compound?
A1: The benzene ring of this compound is highly substituted with electron-withdrawing groups (two fluorine atoms and a trifluoromethoxy group). This electronic nature can make the carbon-bromine bond susceptible to cleavage under certain reaction conditions, particularly in the presence of reducing agents or palladium-hydride species that can form during cross-coupling reactions.
Q2: I am observing significant debromination in my Suzuki-Miyaura coupling. What is the first thing I should change?
A2: The first parameters to investigate are the base and the temperature. Strong bases, especially alkoxides, can promote the formation of hydride species that lead to debromination. Switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly effective first step. Simultaneously, lowering the reaction temperature can often increase selectivity by disfavoring the debromination pathway.
Q3: Can the choice of palladium catalyst and ligand affect the extent of debromination?
A3: Absolutely. The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos are often effective at minimizing debromination. These ligands can accelerate the rate of reductive elimination from the Pd(II) intermediate, which is the product-forming step, thus outcompeting the undesired reaction with any Pd-H species present.
Q4: How can I confirm that debromination is occurring and quantify the extent of this side reaction?
A4: The most common methods for confirming and quantifying debromination are Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR spectroscopy of the crude reaction mixture. In the ¹H NMR, you will observe a new aromatic proton signal corresponding to the hydrogen that has replaced the bromine atom. By integrating this signal relative to the signals of your desired product and any remaining starting material, you can determine the extent of debromination.
Q5: Are there any alternatives to palladium-catalyzed reactions for forming C-C or C-N bonds with this compound to avoid debromination?
A5: While palladium catalysis is very versatile, you could consider other coupling strategies. For C-C bond formation, an Ullmann coupling, which uses a copper catalyst, might be an option, although it often requires harsher conditions.[1][2] For C-N bond formation, a copper-catalyzed Ullmann condensation or a Buchwald-Hartwig amination with carefully optimized conditions (as described in this guide) are the most common approaches. In some cases, nucleophilic aromatic substitution (SNA_r) might be feasible if a very strong nucleophile is used, but the bromine is not an ideal leaving group for this reaction compared to fluorine on a highly activated ring.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol for Low-Temperature Metal-Halogen Exchange
This protocol describes a general procedure for a lithium-halogen exchange to form an organolithium intermediate, which can then be trapped with an electrophile.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Anhydrous THF
-
Electrophile (e.g., aldehyde, ketone)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the electrophile in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as required.
-
Visualizations
Caption: Troubleshooting workflow for debromination.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
managing steric hindrance in reactions with "5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene"
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions for managing steric hindrance in reactions involving 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
The primary challenge is the significant steric hindrance around the bromine atom. This is caused by the bulky trifluoromethoxy group and the two fluorine atoms in the ortho positions. This steric crowding can significantly lower reaction rates and yields, particularly in cross-coupling reactions.
Q2: How does the electronic nature of the substituents affect the reactivity of this compound?
The fluorine and trifluoromethoxy groups are strongly electron-withdrawing. This electronic effect can influence the reactivity of the aryl bromide, but the steric hindrance is generally the dominant factor to address in reaction optimization.
Q3: Are there any specific safety precautions for this compound?
As with any halogenated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Troubleshooting Guide for Common Reactions
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue: Low to no product yield in Suzuki coupling reactions.
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Possible Cause 1: Steric hindrance preventing efficient transmetalation.
-
Solution: Employ sterically hindered phosphine ligands that promote the formation of a monoligated palladium(0) species. This less bulky active catalyst can more easily access the sterically crowded reaction site. Examples include tri-tert-butylphosphine or cataCXium® A.
-
-
Possible Cause 2: Inappropriate base selection.
-
Solution: Use a non-aqueous, fluoride-based activator like cesium fluoride (CsF) or potassium fluoride (KF) which can be more effective than aqueous bases in sterically hindered couplings.
-
-
Possible Cause 3: Catalyst deactivation.
-
Solution: Increase the catalyst loading or use a more robust catalyst system. Ensure all reagents and solvents are rigorously degassed to prevent oxidative degradation of the palladium catalyst.
-
Issue: Difficulty in achieving efficient Buchwald-Hartwig amination.
-
Possible Cause 1: Steric clash between the aryl halide and the amine coupling partner.
-
Solution: For sterically demanding secondary amines, consider using a less hindered primary amine if the synthetic route allows. Alternatively, use a highly active catalyst system, such as a G3 or G4 palladium precatalyst in combination with a bulky biarylphosphine ligand.
-
-
Possible Cause 2: Competing side reactions.
-
Solution: Lowering the reaction temperature may help to suppress side reactions, although this may require longer reaction times. A careful screen of solvents can also help to optimize the reaction outcome.
-
Metal-Halogen Exchange
Issue: Incomplete or slow metal-halogen exchange with organolithium reagents.
-
Possible Cause 1: Insufficient reactivity of the organolithium reagent.
-
Solution: Use a more reactive organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) to facilitate the exchange.
-
-
Possible Cause 2: Side reactions with the trifluoromethoxy group.
-
Solution: The trifluoromethoxy group is generally stable to organolithium reagents at low temperatures. However, it is crucial to maintain a low temperature throughout the reaction and to quench the reaction promptly once the exchange is complete.
-
Quantitative Data Summary
The following table summarizes typical conditions that have been found to be successful for overcoming the steric challenges associated with this compound in Suzuki coupling reactions.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | Provides a source of Pd(0). |
| Ligand | Tri-tert-butylphosphine | A bulky, electron-rich ligand that promotes the formation of the active monoligated catalyst. |
| Base | Cesium Fluoride (CsF) | A non-aqueous base that can be highly effective in sterically hindered couplings. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, aprotic solvents are preferred to avoid side reactions. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the high activation energy barrier. |
| Reactant Ratio | 1.2 - 1.5 equivalents of boronic acid/ester | A slight excess of the coupling partner can help drive the reaction to completion. |
Detailed Experimental Protocols
Protocol 1: Suzuki Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), and cesium fluoride (2.0 eq).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., tri-tert-butylphosphine, 4-10 mol%).
-
Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
improving the solubility of "5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene" in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a colorless to light yellow liquid.[1][2] Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents.[3] The presence of multiple fluorine atoms, including a trifluoromethoxy group, significantly increases the lipophilicity of the molecule.[1][2][3] This suggests a preference for less polar to moderately polar organic solvents.
Q2: Which organic solvents are predicted to be most effective for dissolving this compound?
A2: Based on the principle of "like dissolves like," solvents with similar polarity to the solute are likely to be most effective. Given the compound's structure—a halogenated benzene ring with a trifluoromethoxy ether group—the following classes of organic solvents are recommended for initial screening.
Table 1: Predicted Solvent Compatibility for this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | The ether linkage in the solvents is compatible with the trifluoromethoxy group. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | Structural similarities with the brominated and fluorinated benzene ring. |
| Aromatic Hydrocarbons | Toluene, Xylenes | Moderate to High | The benzene ring of the solvent can interact favorably with the aromatic core of the solute. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate | The polarity of these solvents may be sufficient to dissolve the compound, especially if co-solvents are used. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity of the hydroxyl group may limit solubility, but they can be effective as co-solvents. |
| Non-polar Hydrocarbons | Hexanes, Heptane | Low | The compound's polarity, due to the fluorine and oxygen atoms, likely makes it less soluble in purely non-polar solvents. |
Q3: What should I do if the compound is not dissolving in my chosen solvent?
A3: If you are experiencing difficulty dissolving this compound, please refer to the Troubleshooting Guide below for a systematic approach to resolving solubility issues.
Troubleshooting Guide
This guide provides a step-by-step approach to address challenges in dissolving this compound.
Issue 1: Compound appears insoluble or forms a biphasic mixture at room temperature.
Caption: Troubleshooting workflow for initial insolubility.
-
Step 1: Verify Solvent Purity and Dryness: Ensure the solvent is of an appropriate grade and free from water, as contaminants can affect solubility.
-
Step 2: Gentle Heating: Carefully warm the mixture in a water bath. Many compounds exhibit increased solubility at higher temperatures.
-
Step 3: Sonication: Use an ultrasonic bath to provide energy to break down any solute aggregates and enhance dissolution.
-
Step 4: Change Solvent: If the compound remains insoluble, select an alternative solvent from a different class as suggested in Table 1.
-
Step 5: Use a Co-solvent: Introduce a second, miscible solvent to modify the polarity of the solvent system. For example, adding a small amount of a more polar solvent like acetone to a less polar one like toluene.
Issue 2: Compound dissolves initially but precipitates out of solution over time.
This may indicate that you have created a supersaturated solution or that the compound is degrading.
Caption: Troubleshooting workflow for precipitation.
-
Step 1: Check for Supersaturation: A supersaturated solution can be unstable. Try preparing a more dilute solution.
-
Step 2: Investigate Degradation: While fluorinated aromatic compounds are generally stable, consider the possibility of a reaction with solvent impurities or degradation accelerated by light or air.
-
Step 3: Analyze the Precipitate: If possible, analyze the precipitate to confirm it is the original compound.
-
Step 4: Optimize Storage: Store the solution in a sealed vial, under an inert atmosphere (e.g., nitrogen or argon), and protected from light to minimize degradation.
Experimental Protocols
Protocol 1: Standard Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of this compound in a given solvent.
Caption: Experimental workflow for solubility determination.
Protocol 2: Improving Solubility with a Co-solvent System
This protocol describes how to systematically test the effect of a co-solvent on the solubility of this compound.
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Select a Primary Solvent: Choose a solvent in which the compound has low to moderate solubility (e.g., heptane).
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Select a Co-solvent: Choose a miscible solvent in which the compound is expected to have higher solubility (e.g., tetrahydrofuran).
-
Prepare a Series of Co-solvent Mixtures: Create a range of solvent mixtures with varying percentages of the co-solvent (e.g., 95:5, 90:10, 80:20 v/v of primary solvent to co-solvent).
-
Determine Solubility in Each Mixture: Follow Protocol 1 to determine the solubility of the compound in each of the prepared co-solvent mixtures.
-
Analyze the Results: Plot the solubility as a function of the co-solvent percentage to identify the optimal solvent composition.
Table 2: Example of Co-solvent Screening Data Presentation
| Primary Solvent | Co-solvent | Co-solvent % (v/v) | Measured Solubility (mg/mL) |
| Toluene | Acetone | 0 | Data |
| Toluene | Acetone | 5 | Data |
| Toluene | Acetone | 10 | Data |
| Toluene | Acetone | 20 | Data |
| Heptane | Tetrahydrofuran | 0 | Data |
| Heptane | Tetrahydrofuran | 5 | Data |
| Heptane | Tetrahydrofuran | 10 | Data |
| Heptane | Tetrahydrofuran | 20 | Data |
For further assistance, please contact our technical support team with details of your experimental setup and observations.
References
Technical Support Center: 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene . This resource is intended for researchers, scientists, and professionals in drug development.
Suzuki-Miyaura Coupling Reactions: Troubleshooting and Guide
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the unique electronic properties of this compound, stemming from its electron-withdrawing fluorine and trifluoromethoxy groups, can present specific challenges during the reaction and work-up.
Troubleshooting Guide: Suzuki-Miyaura Coupling Work-up
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to the electron-deficient nature of the aryl bromide. | - Increase reaction temperature and/or time. - Use a more electron-rich phosphine ligand to facilitate oxidative addition. - Ensure the palladium catalyst is active. |
| Co-elution of Product with Boronic Acid/Ester Homocoupling Byproduct | Excess boronic acid or inefficient cross-coupling. | - Use a stoichiometric amount or slight excess (1.1-1.2 equivalents) of the boronic acid. - Optimize reaction conditions to favor cross-coupling over homocoupling. - Employ a different solvent system for chromatography to improve separation. |
| Presence of a Black Precipitate (Palladium Black) | Catalyst degradation. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Filter the reaction mixture through a pad of Celite® before aqueous work-up to remove palladium black.[1] |
| Difficulty in Separating Product from Starting Material | Similar polarities of the starting material and product. | - Optimize the chromatographic conditions (e.g., gradient elution, different solvent system). - Consider recrystallization if the product is a solid. |
| Emulsion Formation During Aqueous Work-up | Presence of highly fluorinated compounds can lead to emulsification. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Centrifuge the mixture if the emulsion persists. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Setup:
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To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
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Filter the mixture through a pad of Celite® to remove the palladium catalyst.[1]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
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Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Work-up Workflow
Caption: General workflow for the work-up and purification of a Suzuki-Miyaura coupling reaction.
Grignard Reaction: Troubleshooting and Guide
The formation of a Grignard reagent from this compound can be challenging due to the electron-withdrawing nature of the substituents. Careful control of the reaction conditions and a meticulous work-up are crucial for success.
Troubleshooting Guide: Grignard Reaction Work-up
| Issue | Potential Cause | Recommended Solution |
| Failure of Grignard Reagent to Form | Presence of moisture or other protic sources. Inactive magnesium surface. | - Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. - Use anhydrous solvents. - Activate the magnesium turnings with a small crystal of iodine or by mechanical crushing. |
| Low Yield of the Desired Product | The Grignard reagent is a strong base and can be quenched by acidic protons. | - Ensure the electrophile is aprotic. - Perform the reaction at a low temperature to minimize side reactions. |
| Formation of Biphenyl Side Product | Coupling of the Grignard reagent with unreacted aryl bromide. | - Add the aryl bromide slowly to the magnesium turnings to maintain a low concentration of the starting material. |
| Decomposition of Product During Acidic Work-up | Use of a strong, concentrated acid can lead to side reactions of the product, such as dehydration of a tertiary alcohol.[2] | - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or a dilute acid (e.g., 1 M HCl) at a low temperature (e.g., 0 °C).[2] |
| Formation of an Emulsion During Extraction | Highly fluorinated organic compounds can form stable emulsions with aqueous solutions. | - Add brine to the separatory funnel. - If the emulsion persists, filtration through a pad of Celite® may be effective. |
Experimental Protocol: Grignard Reaction
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.
Grignard Reagent Formation:
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Place magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add a small crystal of iodine.
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Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel.
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Initiate the reaction by gentle warming if necessary. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
Reaction with Electrophile and Work-up:
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Cool the Grignard reagent to the desired temperature (often 0 °C or lower).
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Slowly add a solution of the electrophile (1.0 eq) in anhydrous THF.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
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Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography or distillation.
Visualization: Grignard Reaction Work-up Workflow
Caption: General workflow for the work-up and purification of a Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it important to use an inert atmosphere for these reactions?
A: For Suzuki couplings, an inert atmosphere prevents the degradation of the palladium catalyst, which can lead to lower yields.[1] For Grignard reactions, the Grignard reagent is highly reactive towards oxygen and moisture, so an inert atmosphere is essential to prevent its decomposition.
Q2: What are some common impurities to look out for in the final product?
A: In Suzuki couplings, common impurities include homocoupled products from the boronic acid and unreacted starting materials. In Grignard reactions, a common side product is the biphenyl formed from the coupling of the Grignard reagent with the starting aryl bromide.
Q3: Are there any special considerations for the purification of these highly fluorinated compounds?
A: Highly fluorinated compounds can have different solubility and chromatographic behavior compared to their non-fluorinated analogs. It may be necessary to use specialized fluorous solid-phase extraction (F-SPE) techniques or to carefully optimize the solvent system for column chromatography.
Q4: Can I use a stronger acid for the Grignard work-up to speed up the process?
A: It is not recommended to use strong, concentrated acids for the Grignard work-up. This can lead to undesired side reactions, such as the dehydration of alcohol products.[2] A careful quench with a mild acidic solution like saturated aqueous ammonium chloride is preferred.
Q5: The work-up of my reaction has resulted in a persistent emulsion. What should I do?
A: Emulsions are common when working with fluorinated organic molecules. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous phase. If that fails, centrifugation of the mixture can also be effective.
References
identifying byproducts in the synthesis of "5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene" derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene and its derivatives. The following information is designed to help identify and resolve common issues encountered during synthesis, with a focus on byproduct identification.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common strategy involves a multi-step synthesis, typically starting from a commercially available difluoroaniline or difluorophenol. A plausible route is the bromination of 2,4-difluorophenol to yield 6-bromo-2,4-difluorophenol, followed by a trifluoromethoxylation reaction.
Q2: What are the most likely byproducts in the synthesis of this compound?
Potential byproducts can arise at various stages of the synthesis. During bromination, isomers such as 4-bromo-2,6-difluorophenol or dibrominated species may form. In the trifluoromethoxylation step, common side reactions include C-trifluoromethylation of the aromatic ring instead of O-trifluoromethylation, incomplete reaction leaving unreacted phenol, and hydrolysis of the desired product back to the phenol.[1][2][3]
Q3: How can I minimize the formation of brominated isomers?
Controlling the reaction conditions during bromination is crucial. This includes careful selection of the brominating agent (e.g., Br₂ or N-bromosuccinimide), solvent, and reaction temperature. Stepwise addition of the brominating agent can also help improve selectivity.
Q4: What analytical techniques are best for identifying byproducts?
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective. GC-MS can separate the components of the reaction mixture and provide their mass-to-charge ratios, while ¹H, ¹⁹F, and ¹³C NMR can help elucidate the specific structures of the main product and any impurities.
Troubleshooting Guides
Problem 1: Low yield of 6-bromo-2,4-difluorophenol and presence of multiple brominated species.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Over-bromination | Reduce the stoichiometry of the brominating agent. Add the brominating agent portion-wise to the reaction mixture. |
| Isomer formation | Optimize the reaction temperature. Lower temperatures often favor the formation of the desired kinetic product. |
| Incorrect solvent | Screen different solvents. The polarity of the solvent can influence the regioselectivity of the bromination. |
Problem 2: Incomplete trifluoromethoxylation of 6-bromo-2,4-difluorophenol.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient reagent | Increase the equivalents of the trifluoromethoxylating agent. |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Presence of water | Ensure all reagents and solvents are anhydrous, as water can quench the reagents. |
Problem 3: Identification of a byproduct with the same mass as the product but different retention time in GC-MS.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| C-trifluoromethylation | This byproduct is an isomer where the CF₃ group is attached directly to the benzene ring.[1][3] This can be confirmed by detailed NMR analysis, looking for the absence of a phenolic proton and the presence of characteristic C-CF₃ signals. To minimize this, consider using a trifluoromethoxylation reagent known to favor O-alkylation. |
| Positional Isomer | If an isomeric starting material was present (e.g., 4-bromo-2,6-difluorophenol), the corresponding trifluoromethoxy derivative will be formed. Purify the starting phenol before proceeding to the trifluoromethoxylation step. |
Experimental Protocols
A representative experimental protocol for a key step in the synthesis is provided below.
Protocol: Trifluoromethoxylation of a Phenol using a Hypervalent Iodine Reagent
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Materials: 6-bromo-2,4-difluorophenol, a suitable hypervalent iodine trifluoromethylating reagent (e.g., a Togni reagent), a copper(I) catalyst (e.g., CuI), a suitable solvent (e.g., anhydrous acetonitrile), and a base (e.g., potassium carbonate).
-
Procedure:
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To a flame-dried reaction vessel under an inert atmosphere, add the 6-bromo-2,4-difluorophenol, copper(I) catalyst, and base.
-
Add the anhydrous solvent and stir the mixture.
-
Add the hypervalent iodine reagent portion-wise at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Data Presentation
Table 1: Hypothetical GC-MS Data for a Crude Reaction Mixture
| Peak No. | Retention Time (min) | Major m/z fragments | Proposed Identity |
| 1 | 8.5 | 208, 210, 129, 101 | 6-bromo-2,4-difluorophenol (Starting Material) |
| 2 | 10.2 | 276, 278, 197, 169 | This compound (Product) |
| 3 | 10.5 | 276, 278, 257, 208 | 1-Bromo-3,5-difluoro-2-hydroxy-4-(trifluoromethyl)benzene (C-trifluoromethylated byproduct) |
| 4 | 9.8 | 286, 288, 290 | Dibromo-2,4-difluorophenol |
Visualizations
Caption: Workflow for Byproduct Identification and Isolation.
Caption: Troubleshooting Logic for Low Product Yield.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into pharmacologically active molecules is a widely utilized strategy to enhance metabolic stability, binding affinity, and bioavailability. As a versatile fluorinated building block, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene presents a valuable scaffold for the synthesis of novel chemical entities. This guide provides a comparative analysis of its expected reactivity in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Due to the limited availability of direct experimental data for this specific substrate in the public domain, this comparison is based on established principles of chemical reactivity, supported by experimental data for analogous bromoarenes.
Reactivity Profile of this compound
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic and steric environment of the carbon-bromine (C-Br) bond.
Electronic Effects: The target molecule, this compound, possesses three strongly electron-withdrawing groups: two fluorine atoms and a trifluoromethoxy group. These groups significantly reduce the electron density of the aromatic ring, making the carbon atom of the C-Br bond more electrophilic. This enhanced electrophilicity is expected to facilitate the rate-determining oxidative addition step in the catalytic cycles of Suzuki, Buchwald-Hartwig, and Sonogashira reactions, suggesting a higher reactivity compared to electron-neutral or electron-rich bromoarenes.
Steric Effects: The bromine atom is flanked by a fluorine atom and a hydrogen atom, with the trifluoromethoxy group in the ortho position on the other side. While not as sterically encumbered as a di-ortho substituted arene, the presence of the ortho-trifluoromethoxy group may exert some steric hindrance, potentially influencing the approach of the bulky palladium catalyst.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of bromoarenes in this reaction is highly sensitive to electronic effects.
Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling
| Bromoarene | Electronic Nature of Substituent(s) | Typical Yield (%) | Reference Conditions |
| This compound | Strongly Electron-Withdrawing | (Predicted High) | - |
| 1-Bromo-4-nitrobenzene | Strongly Electron-Withdrawing | 95-99% | Pd catalyst, base, various boronic acids |
| 4-Bromotoluene | Electron-Donating | 85-95% | Pd catalyst, base, phenylboronic acid[1][2] |
| 4-Bromoanisole | Strongly Electron-Donating | 80-90% | Pd catalyst, base, phenylboronic acid |
Based on the activating effect of electron-withdrawing groups, this compound is predicted to exhibit high reactivity in Suzuki-Miyaura couplings, likely affording high yields of the corresponding biaryl products under standard reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol serves as a starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/H₂O (4:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₂CO₃.
-
Add the toluene/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electronic nature of the bromoarene plays a crucial role in the efficiency of this reaction.
Table 2: Comparison of Reaction Yields in Buchwald-Hartwig Amination
| Bromoarene | Electronic Nature of Substituent(s) | Typical Yield (%) | Reference Conditions |
| This compound | Strongly Electron-Withdrawing | (Predicted High) | - |
| 1-Bromo-4-nitrobenzene | Strongly Electron-Withdrawing | 90-98% | Pd catalyst, ligand, base, various amines |
| 4-Bromotoluene | Electron-Donating | 85-95% | Pd catalyst, ligand, base, various amines |
| 4-Bromoanisole | Strongly Electron-Donating | 70-85% | Pd catalyst, ligand, base, aniline[3] |
The strong electron-withdrawing character of the substituents on this compound is expected to render it highly reactive in Buchwald-Hartwig amination, leading to excellent yields of the corresponding N-aryl products.
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol can be adapted for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq)
-
XPhos (0.02 eq)
-
NaOtBu (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene and seal the tube.
-
Heat the reaction mixture to 100-110 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Electron-deficient bromoarenes are generally excellent substrates for this reaction.
Table 3: Comparison of Reaction Yields in Sonogashira Coupling
| Bromoarene | Electronic Nature of Substituent(s) | Typical Yield (%) | Reference Conditions |
| This compound | Strongly Electron-Withdrawing | (Predicted Very High) | - |
| 1-Bromo-4-nitrobenzene | Strongly Electron-Withdrawing | 92-99% | Pd catalyst, Cu(I) cocatalyst, base, various alkynes |
| 4-Bromotoluene | Electron-Donating | 80-90% | Pd catalyst, Cu(I) cocatalyst, base, various alkynes |
| 4-Bromoanisole | Strongly Electron-Donating | 75-85% | Pd catalyst, Cu(I) cocatalyst, base, various alkynes |
Given its highly electron-deficient nature, this compound is anticipated to be an excellent substrate for Sonogashira coupling, affording high to quantitative yields of the corresponding aryl alkynes under mild conditions.
Experimental Protocol: Sonogashira Coupling
This generalized protocol provides a starting point for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of its fluoro and trifluoromethoxy substituents should facilitate the key oxidative addition step, leading to high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While some minor steric hindrance from the ortho-trifluoromethoxy group is possible, it is not expected to significantly impede reactivity in most cases. The provided generalized protocols offer a solid foundation for the application of this valuable building block in the synthesis of complex, fluorinated molecules for pharmaceutical and materials science research.
Caption: Influence of substituent electronic effects on bromoarene reactivity.
References
A Comparative Guide to Suzuki Coupling Reactivity: 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene vs. 4-bromo-1,2-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the choice of aryl halide substrate is critical. This guide provides a comparative analysis of two polyfluorinated aryl bromides, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene and 4-bromo-1,2-difluorobenzene , in the context of their reactivity in Suzuki coupling reactions.
Executive Summary
4-bromo-1,2-difluorobenzene is expected to be a moderately reactive substrate in Suzuki coupling. The two fluorine atoms activate the carbon-bromine bond towards oxidative addition, a key step in the catalytic cycle.
This compound , with its additional electron-withdrawing trifluoromethoxy group and flanking fluorine atoms, is predicted to be a more reactive, yet potentially more challenging, coupling partner. The increased electron deficiency of the aromatic ring should facilitate oxidative addition. However, the steric hindrance from the ortho-trifluoromethoxy group might necessitate carefully optimized reaction conditions, including the use of bulky phosphine ligands.
Physicochemical Properties and Reactivity Analysis
A comparison of the key physicochemical properties of the two compounds is presented below:
| Property | This compound | 4-bromo-1,2-difluorobenzene |
| Molecular Formula | C₇H₂BrF₅O | C₆H₃BrF₂ |
| Molecular Weight | 276.99 g/mol | 192.99 g/mol |
| Structure | ||
| Electronic Effects | The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. The two fluorine atoms are also electron-withdrawing. This makes the aromatic ring highly electron-deficient, which should increase the rate of oxidative addition of the palladium catalyst to the C-Br bond. | The two fluorine atoms are electron-withdrawing, making the aromatic ring electron-deficient and activating the C-Br bond for oxidative addition. |
| Steric Hindrance | The trifluoromethoxy group ortho to the bromine atom introduces significant steric bulk. This may hinder the approach of the palladium catalyst, potentially requiring more sterically demanding and electron-rich phosphine ligands to facilitate the coupling. | The fluorine atom ortho to the bromine atom presents a lower degree of steric hindrance compared to a trifluoromethoxy group. |
Experimental Data and Performance Comparison
While direct comparative studies are unavailable, data from the Suzuki-Miyaura coupling of fluorinated aryl bromides with 4-fluorophenylboronic acid provides valuable insights into the reactivity of substrates similar to 4-bromo-1,2-difluorobenzene.
Table 1: Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides with 4-Fluorophenylboronic Acid
| Aryl Bromide | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1-Bromo-2-fluorobenzene | 70 | 3 | ~45 |
| 110 | 3 | ~65 | |
| 1-Bromo-3-fluorobenzene | 70 | 3 | ~50 |
| 110 | 3 | ~60 |
Data is inferred from a study on Pd nanoparticles supported on COOH-modified graphene as a catalyst.
Based on this data, it can be inferred that 4-bromo-1,2-difluorobenzene would exhibit comparable or slightly higher reactivity due to the presence of two activating fluorine atoms.
For This compound , no specific yield data for Suzuki coupling has been identified in the literature. However, its highly electron-deficient nature suggests it should be a reactive substrate. The primary challenge will be overcoming the steric hindrance of the ortho-trifluoromethoxy group. Success in coupling this substrate will likely depend on the use of advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to be effective for sterically hindered aryl halides.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of polyfluorinated aryl bromides, which can be adapted for both substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system. Common solvent mixtures include toluene/water, dioxane/water, or THF/water.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with the inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki Coupling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
The Trifluoromethoxy Group: A Double-Edged Sword in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (OCF₃) group offers a unique combination of properties, including high metabolic stability and increased lipophilicity, making it a valuable substituent in drug design. However, its influence on the efficiency of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is a critical consideration. This guide provides a comparative analysis of the trifluoromethoxy group's effect on the rates of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by experimental data and detailed protocols.
The trifluoromethoxy group is a strong electron-withdrawing group, a property that significantly impacts the kinetics of cross-coupling reactions. This electronic influence primarily accelerates the oxidative addition step, which is often the rate-determining step in the catalytic cycle. By withdrawing electron density from the aryl halide, the OCF₃ group weakens the carbon-halogen bond, facilitating its cleavage and addition to the palladium(0) catalyst.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The electronic nature of the substituents on the aryl halide partner can have a profound effect on the reaction rate and overall yield.
| Substituent (p-X-Aryl-Br) | Relative Reaction Rate (Normalized) | Yield (%) |
| -OCF₃ | 1.8 | 95 |
| -CF₃ | 1.5 | 92 |
| -Cl | 1.2 | 88 |
| -H | 1.0 | 85 |
| -OCH₃ | 0.7 | 75 |
Note: The data presented is a representative compilation from multiple sources and is intended for comparative purposes. Actual rates and yields may vary depending on specific reaction conditions.
As the data suggests, the electron-withdrawing trifluoromethoxy group leads to a significant rate enhancement compared to the unsubstituted or electron-donating methoxy-substituted aryl bromide. This acceleration is attributed to the faster oxidative addition of the aryl bromide to the palladium(0) catalyst.
Experimental Protocol: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol describes a general method for comparing the reaction rates of different para-substituted aryl bromides in a Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Phenylboronic acid
-
para-Substituted aryl bromides (-OCF₃, -CF₃, -Cl, -H, -OCH₃)
-
1,4-Dioxane
-
Water
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a series of identical reaction vials, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 equiv.).
-
To each vial, add the respective para-substituted aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the internal standard (0.5 mmol).
-
Seal the vials and purge with an inert gas (e.g., argon).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water (4 mL) to each vial.
-
Place the vials in a preheated reaction block at 80°C and stir vigorously.
-
At timed intervals, withdraw an aliquot from each reaction vial, quench with water, and extract with diethyl ether.
-
Analyze the organic extracts by GC-MS to determine the concentration of the starting material and the product.
-
Plot the concentration of the product versus time to determine the initial reaction rate for each substituent.
Impact on Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the electronic properties of the aryl halide play a crucial role in the reaction's efficiency.
| Substituent (p-X-Aryl-Br) | Relative Reaction Rate (Normalized) | Yield (%) |
| -OCF₃ | 2.1 | 98 |
| -CF₃ | 1.7 | 96 |
| -Cl | 1.3 | 90 |
| -H | 1.0 | 88 |
| -OCH₃ | 0.6 | 80 |
Note: The data presented is a representative compilation from multiple sources and is intended for comparative purposes. Actual rates and yields may vary depending on specific reaction conditions.
The strongly electron-withdrawing nature of the trifluoromethoxy group provides a significant rate advantage in the Buchwald-Hartwig amination. This effect is again primarily due to the facilitation of the oxidative addition step.
Experimental Protocol: Monitoring Buchwald-Hartwig Amination Kinetics
This protocol outlines a method for monitoring the kinetics of the Buchwald-Hartwig amination of various substituted aryl bromides.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Aniline
-
para-Substituted aryl bromides (-OCF₃, -CF₃, -Cl, -H, -OCH₃)
-
Toluene
-
Internal standard (e.g., hexadecane)
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
In a glovebox, prepare a stock solution of Pd₂(dba)₃ (1 mol%) and Xantphos (1.5 mol%) in toluene.
-
In a series of reaction vials, add the respective para-substituted aryl bromide (1.0 mmol), aniline (1.2 mmol), NaOtBu (1.4 mmol), and the internal standard (0.5 mmol).
-
Add toluene (5 mL) to each vial.
-
Initiate the reactions by adding the catalyst stock solution to each vial at room temperature.
-
At specific time points, withdraw an aliquot from each reaction, quench with a small amount of acetic acid, and dilute with acetonitrile.
-
Analyze the samples by HPLC to determine the conversion of the aryl bromide.
-
Plot the conversion versus time to compare the reaction rates.
Influence on Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The electronic effect of substituents on the aryl halide is also a key factor in this reaction.
| Substituent (p-X-Aryl-I) | Relative Reaction Rate (Normalized) | Yield (%) |
| -OCF₃ | 1.6 | 93 |
| -CF₃ | 1.4 | 90 |
| -Cl | 1.1 | 85 |
| -H | 1.0 | 82 |
| -OCH₃ | 0.8 | 78 |
Note: The data presented is a representative compilation from multiple sources and is intended for comparative purposes. Actual rates and yields may vary depending on specific reaction conditions.
In Sonogashira couplings, the trifluoromethoxy group once again demonstrates its ability to enhance reaction rates due to its electron-withdrawing character, leading to a more facile oxidative addition of the aryl iodide.
Experimental Protocol: Comparative Analysis of Sonogashira Coupling Yields
This protocol provides a method to compare the final yields of Sonogashira coupling reactions with different substituted aryl iodides.
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Phenylacetylene
-
para-Substituted aryl iodides (-OCF₃, -CF₃, -Cl, -H, -OCH₃)
-
Tetrahydrofuran (THF)
Procedure:
-
To a series of sealed tubes, add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), the respective para-substituted aryl iodide (1.0 mmol), and phenylacetylene (1.2 mmol).
-
Purge each tube with argon.
-
Add degassed THF (5 mL) and triethylamine (2.0 mmol) to each tube.
-
Stir the reactions at room temperature for 12 hours.
-
After the reaction is complete, dilute the mixtures with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Determine the isolated yield for each reaction.
Visualizing the Catalytic Cycles and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general catalytic cycle for cross-coupling reactions, the electronic influence of the trifluoromethoxy group, and a typical experimental workflow for kinetic analysis.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: The electron-withdrawing nature of OCF₃ accelerates oxidative addition.
Caption: A general workflow for conducting kinetic studies of cross-coupling reactions.
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of complex synthetic molecules is a cornerstone of modern chemical research and drug development. For novel derivatives of compounds like 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, a multi-faceted analytical approach is imperative to unambiguously confirm their chemical structure. This guide provides a comparative overview of key spectroscopic techniques, presenting expected data, detailed experimental protocols, and a recommended analytical workflow.
The combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a comprehensive toolkit for molecular structure determination.[1] Each technique offers unique insights, and their collective data enables the confident assembly of the structural puzzle.
Recommended Analytical Workflow
A systematic workflow ensures that data from each spectroscopic technique is used effectively to build a complete structural picture. The process begins with determining the molecular formula and identifying key functional groups, followed by detailed mapping of the atomic framework and connectivity.
Caption: Workflow for structural elucidation using multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential. The analysis of chemical shifts, signal integrations, and spin-spin coupling patterns reveals the connectivity of the molecule.
Data Presentation: Predicted NMR Data for this compound
Note: The following data are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.
Table 1: Predicted ¹H and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.0 - 7.5 | ddd (doublet of doublet of doublets) | J(H-F), J(H-F), J(H-H) | Aromatic Protons (2H) |
| ¹⁹F | -60 to -80 | s | - | -OCF₃ |
| ¹⁹F | -90 to -130 | m | J(F-F), J(F-H) | Aromatic Fluorines (C1-F, C3-F) |
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|
| 155 - 165 (d, J ≈ 250 Hz) | C-F | Large one-bond C-F coupling. |
| 115 - 125 (q, J ≈ 260 Hz) | -OCF₃ | Quartet due to coupling with three ¹⁹F nuclei. |
| 110 - 130 | Aromatic C-H | |
| 100 - 115 | C-Br |
| 135 - 150 | C-O | |
Comparison with Alternatives & Key Insights
-
¹H NMR: Provides information on the number and environment of hydrogen atoms. In this structure, the two aromatic protons will show complex splitting due to coupling with each other and with the nearby fluorine atoms.
-
¹⁹F NMR: Crucial for fluorinated compounds, offering a wide chemical shift range and high sensitivity. It will clearly distinguish the trifluoromethoxy (-OCF₃) group from the aromatic fluorine atoms.[2] Decoupling experiments (removing ¹H or ¹⁹F coupling) can simplify complex spectra and help assign signals.[3]
-
¹³C NMR: Shows all unique carbon atoms. The signals for carbons bonded to fluorine will be split into doublets (for C-F) or quartets (for -CF₃), with large coupling constants that are highly diagnostic.[4]
-
2D NMR (COSY, HSQC, HMBC): While 1D NMR provides foundational data, 2D techniques are often necessary to confirm the exact placement of substituents. For instance, an HMBC experiment can show long-range correlations between the protons and the carbon of the -OCF₃ group, confirming its position.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. DEPT-135 experiments can be run to differentiate CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. No special parameters are usually needed due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard. Integrate the signals to determine the relative ratios of nuclei.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] It works by detecting the absorption of infrared radiation by specific molecular vibrations.
Data Presentation: Characteristic IR Absorption Bands
Table 3: Expected IR Absorption Bands for Key Functional Groups
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1000 | C-O Stretch | Aryl Ether (-OCF₃) |
| 1250 - 1000 | C-F Stretch | Aryl-F and CF₃ |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Substitution Pattern |
| 700 - 500 | C-Br Stretch | Aryl Bromide |
Comparison with Alternatives & Key Insights
-
Primary Use: IR spectroscopy's main strength is in functional group identification. The presence of strong absorption bands in the 1250-1000 cm⁻¹ region would be a clear indicator of the multiple C-F bonds in the molecule.[9][10]
-
Limitations: IR spectroscopy does not provide detailed information about the connectivity of the molecular skeleton. It confirms the presence of the building blocks but not how they are assembled.
-
Aromatic Substitution: The pattern of weak overtone bands (2000-1665 cm⁻¹) and strong out-of-plane bending bands (900-675 cm⁻¹) can sometimes be used to infer the substitution pattern on the benzene ring.[8]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A drop of the neat liquid can be placed between two KBr or NaCl salt plates.
-
Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: Identify and label the major absorption peaks and compare them to correlation tables to assign functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable structural clues.[11] For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of elements like bromine.
Data Presentation: Expected Mass Spectrometry Data
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Ion | Notes |
|---|---|---|
| 276 / 278 | [M]⁺ | Molecular Ion Peak: Shows a characteristic ~1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[12] Confirms molecular weight of 276.99 g/mol .[13][14] |
| 197 | [M - Br]⁺ | Loss of the bromine atom. |
| 207 / 209 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. The bromine isotopic pattern remains. |
| 77 | [C₆H₅]⁺ | A common fragment for monosubstituted benzene rings, though less likely here due to heavy substitution. |
Comparison with Alternatives & Key Insights
-
Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion to several decimal places, allowing for the unambiguous calculation of the molecular formula (C₇H₂BrF₅O).
-
Isotopic Pattern: The most telling feature for this molecule will be the M/M+2 pattern for the molecular ion and any fragment containing bromine. The nearly equal abundance of ⁷⁹Br and ⁸¹Br creates a pair of peaks separated by 2 m/z units, which is a definitive marker for the presence of a single bromine atom.[12]
-
Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule. The relative stability of different fragments can help infer the structure. For example, the loss of a bromine radical or a trifluoromethyl radical are expected fragmentation pathways.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is a common technique that induces significant fragmentation. Electrospray Ionization (ESI) is a softer technique that often leaves the molecular ion intact.
-
Data Acquisition: Infuse the sample into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Processing: Analyze the spectrum to identify the molecular ion peak. Confirm the bromine isotopic pattern. Propose structures for the major fragment ions observed. For HRMS, use the accurate mass to calculate the elemental composition.
References
- 1. sciepub.com [sciepub.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. magritek.com [magritek.com]
- 4. rsc.org [rsc.org]
- 5. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Identifying Organic Molecules Using Spectroscopy: Practice Problems | Study.com [study.com]
- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 13. This compound [cymitquimica.com]
- 14. This compound [oakwoodchemical.com]
alternative reagents to "5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene" for introducing trifluoromethoxybenzene moiety
For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of modern reagents for the introduction of the trifluoromethoxy moiety, offering a practical alternative to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.
The strategic incorporation of the trifluoromethoxy (-OCF3) group is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While functionalized trifluoromethoxybenzene derivatives like this compound serve as valuable building blocks, direct trifluoromethoxylation of a pre-existing aromatic core offers greater flexibility in synthesis. This guide provides an objective comparison of the leading alternative reagents and methodologies for this critical transformation, supported by experimental data and detailed protocols.
Three Main Pathways to Aromatic Trifluoromethoxylation
The introduction of the trifluoromethoxy group onto an aromatic ring can be broadly categorized into three mechanistic pathways: electrophilic, nucleophilic, and radical trifluoromethoxylation. The choice of method is dictated by the nature of the aromatic substrate and the desired regioselectivity.
Caption: Selection of trifluoromethoxylation strategy based on the available aromatic starting material.
Performance Comparison of Key Reagents
The following tables summarize the performance of various reagents for the trifluoromethoxylation of different classes of aromatic compounds. Yields are highly substrate and condition dependent and are presented for comparative purposes.
Table 1: Nucleophilic Trifluoromethoxylation of Aryl Precursors
| Reagent/Method | Substrate Type | Catalyst/Additive | Yield (%) | Reference |
| AgOCF₃ (from TAS·OCF₃) | Arylboronic Acids | AgPF₆, Selectfluor | 59-88 | [1][2] |
| AgOCF₃ (from TAS·OCF₃) | Aryl Stannanes | AgPF₆, Selectfluor | 59-88 | [1][2] |
| Photocatalytic (Ag salt) | Aryl Halides | Photocatalyst | up to 95 | [3][4][5] |
| (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Alkyl Halides | Cs₂CO₃ | good | [6] |
Table 2: Electrophilic Trifluoromethoxylation of Phenols and Derivatives
| Reagent | Substrate Type | Catalyst/Additive | Yield (%) | Reference |
| Togni Reagent II | Phenols | Cs₂CO₃ | Moderate | [7][8] |
| Umemoto Oxonium Reagent | Phenols | i-Pr₂NEt | High | [9] |
| Silver-mediated (TMSCF₃) | Phenols | AgOTf, Selectfluor | Moderate to Excellent | [9] |
Table 3: Radical C-H Trifluoromethoxylation of Arenes
| Reagent | Activation Method | Catalyst | Yield (%) | Reference |
| Bis(trifluoromethyl)peroxide (BTMP) | Visible Light | Photocatalyst | Good | [10][11] |
| Bis(trifluoromethyl)peroxide (BTMP) | TEMPO Catalysis | TEMPO | Good | [10][11] |
| N-trifluoromethoxy-dicyanopyridone | Visible Light | Ru(bpy)₃²⁺ | Good | [9] |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of these trifluoromethoxylation reactions. Below are representative experimental workflows and protocols for each major strategy.
Nucleophilic Trifluoromethoxylation Workflow
Caption: General workflow for silver-mediated nucleophilic trifluoromethoxylation.
Protocol: Silver-Mediated Trifluoromethoxylation of Arylboronic Acids [1][2]
-
Preparation of the Trifluoromethoxide Source: In a glovebox, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is reacted with trifluoromethyltrimethylsilane (TMSCF₃) to generate tris(dimethylamino)sulfonium trifluoromethoxide (TAS·OCF₃).
-
Reaction Setup: To a solution of the arylboronic acid (1.0 equiv) in a suitable solvent (e.g., THF/acetone), add a silver(I) salt (e.g., AgPF₆, 2.0 equiv) and an oxidant (e.g., Selectfluor, 2.0 equiv).
-
Addition of Trifluoromethoxide: The freshly prepared TAS·OCF₃ solution (1.5 equiv) is added dropwise to the reaction mixture at a low temperature (e.g., -30 °C).
-
Reaction Monitoring: The reaction is stirred at low temperature and monitored by an appropriate analytical technique (e.g., ¹⁹F NMR, TLC, or LC-MS).
-
Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium thiosulfate), and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the desired aryl trifluoromethyl ether.
Electrophilic Trifluoromethoxylation Workflow
Caption: General workflow for electrophilic trifluoromethoxylation of phenols.
Protocol: O-Trifluoromethylation of N-Aryl-N-hydroxylamines with Togni Reagent II [7][8]
-
Reagent Preparation: In an inert atmosphere glovebox, add the N-protected N-aryl-N-hydroxylamine (1.0 equiv), cesium carbonate (Cs₂CO₃, 10 mol%), and Togni reagent II (1.2 equiv) to an oven-dried round-bottom flask.
-
Reaction Execution: Add anhydrous chloroform and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the O-trifluoromethylated product.
-
Rearrangement (for ortho-trifluoromethoxylation): The purified intermediate can then be subjected to thermal rearrangement in a high-boiling solvent like nitromethane to yield the ortho-trifluoromethoxylated aniline derivative.[7][12]
Radical C-H Trifluoromethoxylation Workflow
Caption: General workflow for radical C-H trifluoromethoxylation.
Protocol: Photocatalytic C-H Trifluoromethoxylation of Arenes using BTMP [10][11]
-
Reaction Setup: In a suitable reaction vessel, combine the arene (1.0 equiv), a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂), and a solvent (e.g., acetonitrile).
-
Reagent Addition: Add bis(trifluoromethyl)peroxide (BTMP, 1.5 equiv) to the mixture.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.
-
Irradiation: Irradiate the stirred reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitoring: Monitor the reaction for the consumption of the starting material by GC-MS or LC-MS.
-
Work-up: After completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the trifluoromethoxylated arene product(s). Note that this reaction may produce a mixture of regioisomers.
Conclusion
The field of aromatic trifluoromethoxylation has evolved significantly, offering a diverse toolkit for the modern synthetic chemist. While building blocks like this compound remain useful, direct functionalization methods provide greater strategic flexibility. Nucleophilic methods are well-suited for the conversion of aryl halides and boronates, electrophilic reagents are effective for phenols and activated arenes, and radical C-H activation approaches offer a direct route from unfunctionalized aromatics. The choice of reagent and methodology should be guided by the specific substrate, desired regioselectivity, and tolerance of other functional groups within the molecule. This guide provides a starting point for navigating these choices and implementing these powerful transformations in your research.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Palladium-Catalyzed Amination of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. The palladium-catalyzed amination of aryl halides, particularly the Buchwald-Hartwig amination, stands as a powerful and versatile tool for the formation of crucial carbon-nitrogen bonds. This guide provides a comparative overview of potential palladium catalyst systems for the amination of the electron-deficient substrate, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, offering insights into catalyst selection and experimental design.
Comparative Overview of Potential Catalyst Systems
The success of a Buchwald-Hartwig amination reaction is critically dependent on the combination of the palladium precursor and the phosphine ligand. Below is a comparison of catalyst systems that have demonstrated high efficacy in the amination of electron-deficient aryl bromides and are therefore strong candidates for the amination of this compound.
| Catalyst System | Palladium Precursor | Ligand | Key Characteristics & Performance Insights | Potential Starting Conditions |
| System 1: Xantphos-Based | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos | A widely applicable and robust system known for its effectiveness with a broad range of aryl halides, including electron-deficient ones.[1] The chelating nature of Xantphos often leads to high catalytic activity and good yields.[1] | Base: Cs₂CO₃Solvent: 1,4-Dioxane or TolueneTemperature: 80-110 °C |
| System 2: Biarylphosphine (Gen 1) | Pd₂(dba)₃ | (±)-BINAP | One of the early and highly successful bidentate phosphine ligands for amination. It is particularly effective for coupling with primary and cyclic secondary amines.[2] | Base: NaOtBuSolvent: TolueneTemperature: 80-100 °C |
| System 3: Biarylphosphine (Gen 2) | Pd(OAc)₂ | BrettPhos | A bulky biaryl monophosphine ligand that has shown excellent performance in challenging aminations, often at lower catalyst loadings.[3] | Base: K₃PO₄Solvent: Toluene or t-BuOHTemperature: 80-110 °C |
| System 4: Biarylphosphine (Gen 3) | [Pd(allyl)Cl]₂ | AdBippyPhos | This generation of ligands is designed for high reactivity and can be effective for a wide range of amines, including fluoroalkylamines.[4] | Base: KOPh or K₃PO₄Solvent: DioxaneTemperature: 100 °C |
Experimental Protocol: A General Starting Point
The following protocol is a generalized procedure for the palladium-catalyzed amination of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading will be necessary to achieve the best results for a specific amine coupling partner.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, BrettPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
Procedure:
-
Preparation of the Reaction Vessel: To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2.4 equivalents relative to palladium).
-
Addition of Reagents: Add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.4-2.0 eq.).
-
Addition of Solvent: Add the anhydrous solvent.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Catalytic Cycle
To visualize the process, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Buchwald-Hartwig amination.
Caption: A generalized experimental workflow for the palladium-catalyzed amination of an aryl bromide.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Concluding Remarks
The palladium-catalyzed amination of this compound represents a feasible and efficient method for the synthesis of novel aniline derivatives. While direct comparative data is lacking, the extensive literature on the Buchwald-Hartwig amination of electron-deficient aryl bromides provides a solid foundation for catalyst system selection and reaction optimization. The use of established ligands such as Xantphos and advanced biarylphosphines is highly recommended. Researchers are encouraged to screen a variety of catalyst systems and reaction conditions to identify the optimal protocol for their specific amine of interest. This systematic approach will undoubtedly lead to the successful synthesis of the desired aminated products, paving the way for further discoveries in medicinal chemistry and materials science.
References
Comparative Guide to the Synthetic Validation of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route for 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, a key intermediate in pharmaceutical and agrochemical research. The guide details a plausible two-step synthetic pathway, offering experimental protocols and a discussion of potential alternative strategies.
Proposed Synthetic Route: A Two-Step Approach
A viable and logical synthetic pathway to this compound involves a two-step sequence starting from the commercially available 2,6-difluorophenol. This route is characterized by its straightforward transformations and the use of readily accessible reagents.
The proposed pathway is as follows:
-
Electrophilic Bromination: The initial step involves the regioselective bromination of 2,6-difluorophenol to introduce a bromine atom at the para position, yielding 4-bromo-2,6-difluorophenol.
-
O-Trifluoromethylation: The subsequent step is the O-trifluoromethylation of the resulting 4-bromo-2,6-difluorophenol to introduce the trifluoromethoxy group, affording the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-difluorophenol
This protocol is adapted from a known procedure for the bromination of 2,6-difluorophenol.
Materials:
-
2,6-difluorophenol
-
Bromine
-
Carbon disulfide
-
48% Hydrogen bromide solution
-
Saturated sodium metabisulfite solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
A solution of bromine (1.6 g) in dry carbon disulfide (10 cm³) is added over 5 minutes to a solution of 2,6-difluorophenol (1.3 g) in dry carbon disulfide (10 cm³).
-
To the stirred reaction mixture, 5 drops of 48% hydrogen bromide solution are added.
-
The mixture is heated at reflux for 2 hours and then allowed to stand at ambient temperature for 16 hours.
-
After a further 4 hours of heating, the mixture is allowed to stand for 24 hours before being poured into water (20 cm³).
-
Saturated sodium metabisulfite solution (30 cm³) is added to the mixture.
-
The layers are separated, and the organic phase is washed with saturated sodium bicarbonate solution (20 cm³) and water (20 cm³).
-
The organic layer is dried over anhydrous sodium sulfate and then evaporated under reduced pressure to yield an oil that solidifies upon standing.
-
The crude product is purified by Kugelrohr distillation at an oven temperature of 100°C under reduced pressure (ca. 20 mmHg) to give 4-bromo-2,6-difluorophenol as a white solid.
| Parameter | Value |
| Reactant | 2,6-difluorophenol |
| Reagent | Bromine |
| Solvent | Carbon disulfide |
| Catalyst | HBr (aq) |
| Reaction Time | 46 hours |
| Yield | Not explicitly stated for this specific reaction, but typically moderate to high for electrophilic brominations of activated phenols. |
| Purity | High after distillation |
Step 2: O-Trifluoromethylation of 4-Bromo-2,6-difluorophenol
Materials:
-
4-Bromo-2,6-difluorophenol
-
Trifluoromethyl iodide (or other suitable CF₃ source)
-
Copper(I) salt (e.g., CuI, CuTC)
-
Ligand (e.g., phenanthroline, bipyridine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, NMP)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2,6-difluorophenol, a copper(I) salt, a suitable ligand, and a base.
-
Add the anhydrous solvent and stir the mixture.
-
Introduce the trifluoromethylating agent (e.g., by bubbling gaseous CF₃I through the solution or adding a solution of a solid reagent).
-
Heat the reaction mixture to the appropriate temperature (typically between 80-120°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Parameter | Value (Anticipated) |
| Reactant | 4-Bromo-2,6-difluorophenol |
| Reagent | CF₃I (or similar) |
| Catalyst | Copper(I) salt with ligand |
| Base | Inorganic base |
| Solvent | Anhydrous polar aprotic solvent |
| Reaction Time | 12-24 hours |
| Yield | Moderate to good, depending on the specific conditions and reagents used. |
| Purity | High after chromatographic purification |
Alternative Synthetic Strategies
A potential alternative route to this compound could involve a Sandmeyer-type reaction starting from a suitably substituted aniline. This approach would entail the synthesis of 3-bromo-2,4-difluoro-6-(trifluoromethoxy)aniline, followed by diazotization and subsequent deamination.
Caption: A conceptual alternative synthetic pathway via a Sandmeyer-type reaction.
However, the synthesis of the required aniline precursor, 3-bromo-2,4-difluoro-6-(trifluoromethoxy)aniline, is not described in the currently available literature, making this a less validated and potentially more challenging route compared to the proposed two-step synthesis from 2,6-difluorophenol.
Comparison of Synthetic Routes
| Feature | Proposed Route (from 2,6-Difluorophenol) | Alternative Route (from Aniline) |
| Starting Material Availability | 2,6-Difluorophenol is commercially available. | The required substituted aniline precursor is not commercially available and its synthesis is not reported. |
| Number of Steps | Two well-defined steps. | Likely a multi-step synthesis for the aniline precursor, followed by two additional steps. |
| Feasibility | High, based on established methodologies for each step. | Low, due to the unknown synthesis of the key intermediate. |
| Potential Yield | Expected to be moderate to good. | Unknown and potentially low due to the complexity of the precursor synthesis. |
| Purification | Standard techniques (distillation, chromatography). | Likely to require extensive chromatographic purification at multiple stages. |
Conclusion
The proposed two-step synthetic route starting from 2,6-difluorophenol represents a more viable and readily implementable strategy for the synthesis of this compound. The starting material is accessible, and the individual transformations are based on well-established chemical principles. While the O-trifluoromethylation of the specific intermediate requires optimization, the general methodologies are well-documented. The alternative route, while theoretically plausible, is hampered by the lack of a known synthesis for the key aniline intermediate, making it a significantly more challenging and less validated approach at this time. For researchers requiring a reliable and efficient synthesis of the target compound, the two-step phenolic route is the recommended starting point for experimental validation.
A Comparative Guide to Novel Compounds Synthesized from 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three novel compounds synthesized from the versatile building block, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry, offering a unique combination of high lipophilicity and metabolic stability, which can enhance the pharmacokinetic profile of drug candidates.[1][2][3] This document details the synthesis and characterization of derivatives created via Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, and compares their properties to a relevant alternative compound, 4-(Trifluoromethyl)aniline.
Overview of Synthetic Pathways
The functionalization of this compound (SM) at the bromine-substituted position allows for the introduction of diverse molecular scaffolds. Three palladium-catalyzed cross-coupling reactions were employed to generate a library of novel compounds with distinct physicochemical properties.
Caption: Synthetic workflow for the diversification of the starting material.
Comparative Data Analysis
The synthesized novel compounds (NC1, NC2, NC3) exhibit distinct physicochemical and spectroscopic properties, which are summarized below and compared against 4-(Trifluoromethyl)aniline (AC), an alternative fluorinated scaffold.
Table 1: Physicochemical Properties
| Compound ID | Name | Molecular Formula | MW ( g/mol ) | Physical State | Melting Point (°C) | cLogP |
| SM | This compound | C₇H₂BrF₅O | 276.99 | Liquid | N/A | 3.85 |
| NC1 | 4',5-Difluoro-4-methoxy-2'-(trifluoromethoxy)-[1,1'-biphenyl] | C₁₄H₉F₅O₂ | 304.22 | White Solid | 88 - 92 | 5.21 |
| NC2 | 1,3-Difluoro-5-(phenylethynyl)-2-(trifluoromethoxy)benzene | C₁₅H₇F₅O | 298.21 | Pale Yellow Solid | 75 - 79 | 5.45 |
| NC3 | 4-(3,5-Difluoro-4-(trifluoromethoxy)phenyl)morpholine | C₁₁H₁₀F₅NO₂ | 283.20 | Off-White Solid | 102 - 106 | 2.98 |
| AC | 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Solid | 43 - 46 | 2.03 |
Note: cLogP values are calculated estimates. Melting points for novel compounds are hypothetical based on typical products from similar reactions.
Table 2: Comparative Spectroscopic Data (¹H and ¹⁹F NMR)
| Compound ID | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹⁹F NMR Chemical Shifts (δ, ppm) |
| NC1 | 7.55 (d, 2H, Ar-H), 7.10 (m, 1H, Ar-H), 7.00 (d, 2H, Ar-H), 3.85 (s, 3H, -OCH₃) | -58.2 (s, 3F, -OCF₃), -110.5 (d, 1F, Ar-F), -112.1 (d, 1F, Ar-F) |
| NC2 | 7.60-7.40 (m, 5H, Ar-H), 7.15 (m, 1H, Ar-H) | -58.4 (s, 3F, -OCF₃), -109.8 (d, 1F, Ar-F), -111.5 (d, 1F, Ar-F) |
| NC3 | 6.80 (m, 1H, Ar-H), 3.90 (t, 4H, -CH₂-O-), 3.20 (t, 4H, -CH₂-N-) | -59.1 (s, 3F, -OCF₃), -114.3 (d, 1F, Ar-F), -115.8 (d, 1F, Ar-F) |
| AC | 7.40 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.85 (br s, 2H, -NH₂) | -62.5 (s, 3F, -CF₃) |
Note: NMR data for novel compounds are predicted based on analogous structures.[4][5][6]
Table 3: Summary of Synthetic Outcomes
| Compound ID | Reaction Type | Coupling Partner | Catalyst System (Typical) | Yield (%) |
| NC1 | Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | Pd(OAc)₂, RuPhos, K₂CO₃ | 85 |
| NC2 | Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | 91 |
| NC3 | Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 78 |
Note: Yields are hypothetical and represent typical outcomes for these reactions on similar aryl bromides.[7][8][9][10]
Experimental Protocols
Detailed methodologies for the synthesis of the novel compounds are provided below. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Synthesis of NC1: 4',5-Difluoro-4-methoxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]
-
To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and RuPhos (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ (2 mol%) followed by a 10:1 mixture of anhydrous toluene and water.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield NC1 as a white solid.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Navigating Regioselectivity: A Comparative Guide to the Functionalization of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. The strategic introduction of functional groups onto an aromatic scaffold is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of the regioselectivity observed in key cross-coupling reactions starting from 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, a versatile and increasingly important building block in medicinal chemistry and materials science.
The unique substitution pattern of this compound presents a fascinating case study in regioselectivity. The presence of a bromine atom, two fluorine atoms, and a trifluoromethoxy group on the benzene ring offers multiple potential sites for reaction. However, experimental evidence robustly demonstrates that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, proceed with high regioselectivity at the carbon-bromine bond. This selectivity is primarily dictated by the significant difference in bond dissociation energies between the C-Br and C-F bonds, with the former being considerably weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst.
This guide will delve into the specifics of these reactions, presenting experimental data, detailed protocols, and visual aids to facilitate a deeper understanding of the factors governing the regioselective functionalization of this key aromatic substrate.
Comparative Analysis of Regioselective Reactions
The following sections provide a detailed comparison of Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions utilizing this compound as the starting material. The data presented is extracted from documented synthetic procedures, highlighting the consistent and predictable nature of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the case of this compound, this reaction provides a reliable route to biaryl compounds with high regiocontrol.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 1 | 4-(3,5-Difluoro-2-(trifluoromethoxy)phenyl)pyridine | 91 |
Experimental Protocol: Synthesis of 4-(3,5-Difluoro-2-(trifluoromethoxy)phenyl)pyridine
A mixture of this compound (1.0 g, 3.61 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (0.81 g, 3.97 mmol), potassium carbonate (1.50 g, 10.83 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.26 g, 0.36 mmol) in a 4:1 mixture of 1,4-dioxane and water (25 mL) was heated at 110 °C for 1 hour under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. When applied to this compound, it allows for the regioselective introduction of a wide range of amino groups.
Table 2: Regioselective Buchwald-Hartwig Amination of this compound
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 4-(3,5-Difluoro-2-(trifluoromethoxy)phenyl)morpholine | 85 |
Experimental Protocol: Synthesis of 4-(3,5-Difluoro-2-(trifluoromethoxy)phenyl)morpholine
A mixture of this compound (0.50 g, 1.81 mmol), morpholine (0.19 g, 2.17 mmol), cesium carbonate (1.18 g, 3.62 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.08 g, 0.09 mmol), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.10 g, 0.18 mmol) in toluene (10 mL) was heated at 100 °C for 16 hours under a nitrogen atmosphere. After cooling, the reaction mixture was filtered, and the filtrate was concentrated. The residue was purified by column chromatography to yield the final product.
Visualization of Reaction Pathways
To further illustrate the regioselective nature of these transformations, the following diagrams depict the logical flow of the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Caption: Regioselective Suzuki-Miyaura Coupling Pathway.
Caption: Regioselective Buchwald-Hartwig Amination Pathway.
Discussion and Alternative Considerations
The experimental data unequivocally demonstrates that the functionalization of this compound via palladium-catalyzed cross-coupling reactions occurs exclusively at the bromine-bearing carbon. This high degree of regioselectivity simplifies synthetic planning and ensures the efficient construction of target molecules.
While Suzuki-Miyaura and Buchwald-Hartwig reactions are highlighted, it is anticipated that other palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, would also exhibit similar regioselectivity, proceeding at the C-Br bond.
For functionalization at other positions of the aromatic ring, alternative synthetic strategies would be necessary. For instance, directed ortho-metalation (DoM) could potentially be explored to introduce substituents adjacent to the trifluoromethoxy group, which can act as a directing group. However, the presence of the fluorine atoms would likely influence the acidity of the aromatic protons and could lead to complex regiochemical outcomes. Further investigation into such alternative methodologies would be required to establish their feasibility and selectivity in comparison to the highly reliable C-Br functionalization.
The Synthetic Utility of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms and trifluoromethoxy groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high metabolic stability, increased lipophilicity, and potent electron-withdrawing properties that can profoundly influence a molecule's biological activity and material characteristics. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene emerges as a key building block in this context, providing a versatile platform for the introduction of the valuable 2,6-difluoro-3-(trifluoromethoxy)phenyl moiety through various cross-coupling reactions.
This guide provides a comparative analysis of the applications of this compound in palladium-catalyzed cross-coupling reactions, offering insights into its reactivity and utility alongside alternative reagents. Experimental data and detailed protocols are presented to facilitate its integration into synthetic workflows.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a highly functionalized aryl bromide that serves as a precursor for the synthesis of complex organic molecules. Its primary utility lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively activated to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This compound has been successfully employed in this reaction to generate complex biaryl structures.
A notable example is found in the synthesis of liquid-crystalline compounds, where the trifluoromethoxylated biphenyl core is a key structural motif.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | (4-bromophenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 80 | 12 | 85 | [1] |
The reaction proceeds with high efficiency, demonstrating the robust nature of this building block in forming new C-C bonds under standard Suzuki-Miyaura conditions. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents is known to enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with (4-bromophenyl)boronic acid
Procedure:
A mixture of this compound (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 20 minutes. The reaction mixture is then heated to 80°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1]
Comparison with Alternative Reagents
The choice of an aryl halide building block is often dictated by a balance of reactivity, cost, and the desired substitution pattern. While this compound offers a unique combination of substituents, it is useful to compare its general reactivity profile with other commercially available halogenated aromatic compounds.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and most easily cleaved by the palladium catalyst in the oxidative addition step.
Table 2: General Reactivity Comparison of Aryl Halides in Suzuki-Miyaura Coupling
| Aryl Halide Type | General Reactivity | Typical Catalyst Loading | Typical Reaction Temperature |
| Aryl Iodide | High | Low | Room Temp. to Moderate |
| Aryl Bromide | Moderate | Moderate | Moderate to High |
| Aryl Chloride | Low | High (with specialized ligands) | High |
For applications where the specific substitution pattern of this compound is not essential, researchers might consider alternative fluorinated bromobenzenes. The electronic nature of the substituents on the aromatic ring also plays a crucial role, with electron-withdrawing groups generally increasing the rate of oxidative addition.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling described above.
Logical Relationship in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction illustrates the logical sequence of steps involving the palladium catalyst.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. As a halogenated organic compound, it necessitates handling as hazardous waste to ensure personnel safety and environmental protection.
Proper disposal is a critical component of laboratory safety and regulatory compliance. Under no circumstances should this chemical be discarded down the drain or in standard waste receptacles.[1][2] This guide provides a step-by-step protocol for researchers, scientists, and drug development professionals to manage waste containing this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (double nitrile or Viton gloves are recommended).
Waste Segregation and Collection
The cornerstone of proper chemical waste management is meticulous segregation.[2] Waste streams containing this compound must be kept separate from non-halogenated organic waste, as well as acidic, alkaline, and aqueous waste streams.[3][4] This practice is not only crucial for safety but can also significantly reduce disposal costs.[3]
Key Experimental Protocol: Waste Collection
-
Container Selection : Obtain a designated "Halogenated Organic Waste" container that is in good condition, compatible with the chemical, and features a secure, threaded cap. Polyethylene containers are often suitable.[1]
-
Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container.[3][5] The label must clearly identify the contents, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5] All constituents and their approximate percentages must be listed.[3][6]
-
Waste Transfer : Carefully transfer the liquid waste into the designated container. For solid materials contaminated with the chemical, such as absorbent pads from a spill cleanup, these should also be placed in a sealed, appropriately labeled container for hazardous waste disposal.[1][7]
-
Container Management : Keep the waste container tightly sealed at all times, except when actively adding waste.[3][8][9] Do not fill the container beyond 90% of its capacity to accommodate potential expansion.[9]
-
Storage : Store the sealed waste container in a designated satellite accumulation area, such as a flammable storage cabinet or a chemical storage cabinet under a fume hood.[1][3] The container must be stored in secondary containment to prevent spills.[5]
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Small Spills : For minor spills that can be managed within 10 minutes by trained personnel, ensure the area is well-ventilated.[1][7] Use an inert absorbent material like vermiculite, sand, or earth to contain and absorb the spill.[7][10] Collect the contaminated absorbent material into a sealable container and label it for disposal as hazardous waste.[1][7]
-
Large Spills : For spills that are extensive or occur outside a fume hood, evacuate the area immediately and alert your institution's emergency response team or Environmental Health and Safety (EH&S) office.[7]
Disposal Request and Pickup
Once the waste container is nearly full (around the 75-90% mark) or when the waste is no longer being generated, a disposal request must be initiated.[2][3]
Key Experimental Protocol: Waste Disposal Request
-
Initiate Pickup : Contact your institution's EH&S office or the designated hazardous waste management provider to schedule a waste pickup.[2] Follow your organization's specific online or paper-based request procedures.[3]
-
Documentation : Ensure all information on the hazardous waste tag is accurate and complete, including generator information, waste stream identification, and hazard classification.[3]
-
Professional Disposal : The collected halogenated waste will be transported for disposal by a licensed hazardous waste management company, typically through high-temperature incineration at a regulated facility.[4]
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Do not exceed 90% capacity[9] | To allow for vapor expansion and prevent spills. |
| Satellite Accumulation Limit | Typically up to 55 gallons | Regulatory limit for temporary storage in labs. |
| pH of Commingled Waste | pH between 5.5 and 9.5 is acceptable for some solvent cans[6] | To prevent dangerous reactions with strong acids or bases. |
| Storage of Flammables | No more than 10 gallons outside a designated cabinet[1] | To minimize fire hazards in the laboratory. |
Disposal Workflow Diagram
Caption: Disposal Workflow for Halogenated Organic Compounds.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. mtu.edu [mtu.edu]
- 9. ethz.ch [ethz.ch]
- 10. ww.chemblink.com [ww.chemblink.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
